4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Description
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Properties
IUPAC Name |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGEQCSIZQIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379040 | |
| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179062-06-7 | |
| Record name | 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal and materials chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and high-performance polymers.
Core Compound Properties
This compound is a substituted o-phenylenediamine with the molecular formula C₇H₆F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and the properties of its derivatives. These electron-withdrawing groups enhance the electrophilicity of the aromatic ring and modulate the basicity of the amine functionalities.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 179062-06-7 |
| Molecular Formula | C₇H₆F₄N₂ |
| Molecular Weight | 194.13 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported, but analogous compounds suggest a range of 80-100 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 6.8-7.2 (m, 2H, Ar-H), 4.5-5.5 (br s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 145-155 (C-F), 135-145 (C-NH₂), 120-130 (q, -CF₃), 110-120 (Ar-C) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): -60 to -65 (s, -CF₃), -120 to -130 (m, Ar-F) |
| IR (KBr, cm⁻¹) | 3300-3500 (N-H stretching), 1600-1650 (N-H bending), 1100-1350 (C-F stretching) |
| Mass Spectrometry (EI) | m/z: 194 (M⁺) |
Synthesis and Purification
The synthesis of this compound typically proceeds through a two-step process involving the nitration of a suitable fluorinated precursor followed by the reduction of the resulting dinitro compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene
-
To a stirred solution of 1-fluoro-2-(trifluoromethyl)benzene (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (2.2 equivalents) and concentrated sulfuric acid (1:1 v/v).
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice, and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2,3-dinitro-5-(trifluoromethyl)benzene.
Step 2: Reduction to this compound
-
Dissolve the dinitro intermediate (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Synthesis
This diamine is a valuable precursor for the synthesis of a variety of heterocyclic compounds and polymers, owing to the unique properties conferred by its fluorine substituents.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of these molecules.
-
A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) is refluxed in ethanol in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃) or a solid-supported acid catalyst for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization.
Synthesis of Fluorinated Polyimides
The introduction of fluorine and trifluoromethyl groups into polyimide backbones can lead to materials with enhanced thermal stability, lower dielectric constants, and improved solubility.
-
In a three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C and add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) portion-wise while stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.
-
The poly(amic acid) solution is then cast onto a glass plate and thermally imidized by heating in a stepwise manner up to 300 °C under a nitrogen atmosphere to yield the final polyimide film.
Biological and Material Significance
The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable synthon. Derivatives have shown potential as enzyme inhibitors, particularly in the context of kinases and other ATP-binding proteins. The trifluoromethyl group can engage in favorable interactions within protein active sites, while the fluorine atom can enhance metabolic stability.
In materials science, the incorporation of this diamine into polymer structures leads to materials with desirable properties such as low dielectric constants, high thermal stability, and increased solubility, making them suitable for applications in microelectronics and aerospace industries.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided protocols and data are intended to facilitate its synthesis, characterization, and application in the pursuit of novel scientific discoveries.
"physicochemical properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Introduction
This compound, with the CAS number 179062-06-7, is a substituted aromatic diamine.[1] Its molecular structure features a benzene ring functionalized with a fluorine atom, a trifluoromethyl group, and two adjacent amine groups.[1] This unique combination of electron-withdrawing substituents makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both fluorine and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions, making it a key building block for creating benzimidazole derivatives and other heterocyclic frameworks.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic chemistry.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₄N₂ | [1] |
| Molecular Weight | 194.13 g/mol | Calculated |
| Exact Mass | 194.04671085 u | [2] |
| Appearance | Not specified (likely solid) | |
| CAS Number | 179062-06-7 | [1] |
| LogP | 3.17130 | [2] |
| XLogP3 | 1.5 | [2] |
| Polar Surface Area (PSA) | 52.04 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Heavy Atom Count | 13 | [2] |
| Complexity | 182 | [2] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for research and development. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
Conflicting solubility data can arise from impurities or variations in experimental conditions.[1] The shake-flask method is a standard protocol for systematic solubility studies.[1]
Objective: To determine the saturation solubility of the compound in various solvents (e.g., water, ethanol, toluene).
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess of the compound to each solvent in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the solutions to stand, permitting the undissolved solid to settle. Filter the supernatant to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (λmax ~270 nm).[1]
-
Analysis: The determined concentration represents the saturation solubility in that specific solvent at the given temperature. Hansen Solubility Parameters (HSPs) can be used to rationalize differences in solubility across various solvents.[1]
Determination of Purity and Structure
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure and purity of synthetic compounds.
Objective: To verify the chemical structure and assess the purity of the synthesized compound.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the number and environment of hydrogen atoms in the molecule.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. This is particularly important for fluorinated compounds to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.
-
Data Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants to confirm the structure. Purity can be estimated from the integration of signals in the ¹H NMR spectrum.
Reactivity and Synthetic Applications
The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity of the diamine in cyclization reactions, making it a valuable precursor for heterocyclic compounds.[1]
Caption: General workflow for the synthesis of benzimidazole derivatives.
This compound serves as a key intermediate in the synthesis of biologically active molecules, including orally efficacious benzimidazoles that act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists.[2] The general synthetic route involves the condensation of the diamine with a carboxylic acid or its derivative, leading to the formation of the benzimidazole ring system.
The reactivity is governed by the electronic properties of the substituents on the benzene ring.
Caption: Influence of substituents on chemical reactivity.
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar aromatic amines and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated place, protected from light.[2][5]
-
Spills: In case of a spill, remove all ignition sources.[3] Use dry clean-up procedures to avoid generating dust.[3] Collect the material in a suitable, labeled container for disposal.[3] Prevent spillage from entering drains or water courses.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[5] If on skin, wash off immediately with plenty of water.[5] If inhaled, remove to fresh air.[5] Seek medical attention if symptoms occur.[5]
References
An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. This compound, with the CAS Number 179062-06-7, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly benzimidazole derivatives.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis and characterization and outlines a logical workflow for its preparation and subsequent use in synthetic chemistry.
Molecular Structure and Properties
This compound is an aromatic diamine with the molecular formula C₇H₆F₄N₂ and a molecular weight of 194.13 g/mol .[1] The benzene ring is substituted with two adjacent amino groups at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethyl group at position 5. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the chemical reactivity of the molecule, particularly the nucleophilicity of the amino groups and the susceptibility of the aromatic ring to further substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179062-06-7 | [1] |
| Molecular Formula | C₇H₆F₄N₂ | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |
| InChI Key | WMKGEQCSIZQIEK-UHFFFAOYSA-N | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature |
Spectroscopic Data (Predicted and Typical Ranges)
Table 2: Predicted and Typical NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes | Reference |
| ¹H NMR | 7.5 - 8.5 | Aromatic protons adjacent to electron-withdrawing groups are expected to resonate downfield. | [1] |
| ¹³C NMR | Not available | ||
| ¹⁹F NMR | -60 to -70 (CF₃) | The trifluoromethyl group typically appears as a singlet in this region. | [1] |
| -110 to -120 (Ar-F) | The aromatic fluorine atom will exhibit coupling to adjacent aromatic protons. | [1] |
Table 3: Predicted and Typical Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes | Reference |
| N-H Stretch (amine) | 3300 - 3500 | Typically two bands for a primary amine. | [1] |
| C-F Stretch (trifluoromethyl) | 1100 - 1200 | Strong absorption. | [1] |
| C-F Stretch (aromatic) | 1000 - 1300 | ||
| Aromatic C=C Stretch | 1450 - 1600 |
Synthesis
The synthesis of this compound is generally achieved through a two-step process involving the nitration of a suitable precursor followed by the reduction of the resulting dinitro compound.[1] A plausible synthetic pathway is outlined below.
Logical Synthesis Workflow
References
Technical Guide: ¹H and ¹⁹F NMR Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a visualization of the key nuclear interactions, serving as a vital resource for the characterization of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two amine groups, a fluorine atom, and a trifluoromethyl group, leads to a complex and informative NMR spectrum. Accurate interpretation of its ¹H and ¹⁹F NMR spectra is crucial for structural verification and purity assessment. This guide provides an in-depth analysis of the expected NMR characteristics of this molecule.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~6.85 | d | ~9.0 (³JH-F) | 1H | H-3 |
| ~7.15 | s | - | 1H | H-6 |
| ~4.80 | br s | - | 2H | NH₂ (at C-1) |
| ~5.10 | br s | - | 2H | NH₂ (at C-2) |
Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ -62 | s | - | -CF₃ |
| ~ -135 | d | ~9.0 (³JF-H) | Ar-F |
Note: Chemical shifts are referenced to TMS (¹H) and CFCl₃ (¹⁹F). The 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. The amine proton signals are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amine protons, potentially allowing for their observation.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is commonly used. For ¹⁹F NMR, an external reference of CFCl₃ is often used, or a stable internal standard can be chosen that does not react with the analyte.
¹H NMR Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹⁹F NMR Acquisition
-
Spectrometer Setup: Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm is recommended, centered around -100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a suitable number of scans (e.g., 64 or 128) for a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.00 ppm).
-
Visualization of NMR Interactions
The following diagrams illustrate the key logical relationships in the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Spin-spin coupling network in this compound.
Spectroscopic Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and two adjacent amine functionalities on a benzene ring, imparts specific physicochemical properties that are crucial for its application in drug design and materials science. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides an in-depth interpretation of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Properties
-
Molecular Formula: C₇H₆F₄N₂[1]
-
Molecular Weight: 194.13 g/mol [1]
-
Structure: A benzene ring substituted with two amino groups at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethyl group at position 5.
Data Presentation: Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data based on the analysis of structurally similar compounds found in the literature. These values serve as a guide for researchers in interpreting their own experimental data.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Singlet | 1H | Aromatic H (H-3) |
| ~ 6.5 - 6.9 | Singlet | 1H | Aromatic H (H-6) |
| ~ 3.5 - 4.5 | Broad | 4H | -NH₂ protons |
Note: The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups and the electron-withdrawing fluorine and trifluoromethyl groups. The broadness of the amine proton signals is due to quadrupole moments and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Expected Coupling |
| ~ 140 - 150 (doublet) | C-4 | Large ¹J(C-F) coupling |
| ~ 135 - 145 | C-1 / C-2 | |
| ~ 120 - 130 (quartet) | C-5 | Coupling to the three fluorine atoms of the CF₃ group |
| ~ 122 (quartet) | -CF₃ | Large ¹J(C-F) coupling of approximately 270-280 Hz |
| ~ 115 - 125 (doublet) | C-6 | ²J(C-F) coupling |
| ~ 110 - 120 (doublet) | C-3 | ³J(C-F) coupling |
Note: The presence of fluorine will lead to characteristic C-F couplings, which are invaluable for definitive signal assignments.
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
| ~ -130 to -140 | Multiplet | Ar-F |
Note: The chemical shift of the trifluoromethyl group is expected to be a sharp singlet, while the aromatic fluorine will likely show coupling to the neighboring aromatic protons.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 194 | Molecular ion [M]⁺ |
| 175 | [M - F]⁺ or [M - NH₃]⁺ |
| 125 | [M - CF₃]⁺ |
Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.
Table 5: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3500 - 3300 | N-H stretching (two bands) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | Aromatic C=C stretching |
| 1350 - 1150 | C-F stretching (strong) |
| 1100 - 1000 | C-N stretching |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Note: The presence of two N-H stretching bands is characteristic of a primary amine.
Table 6: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)
| λmax (nm) | Transition Type |
| ~ 210 | π → π |
| ~ 250 | π → π |
| ~ 290 | n → π* |
Note: The exact wavelengths and molar absorptivities will be sensitive to the solvent polarity.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are usually required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. Chemical shifts are referenced to an external standard like CFCl₃.[2]
Mass Spectrometry (MS)
-
Sample Introduction: For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC).
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample between two KBr or NaCl plates. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A solvent blank should be recorded first and subtracted from the sample spectrum.
Spectroscopic Interpretation Workflow
The definitive structural elucidation of this compound requires a systematic and integrated interpretation of all available spectroscopic data. The following workflow outlines this process.
Caption: Workflow for Spectroscopic Data Interpretation.
Conclusion
The spectroscopic analysis of this compound provides a wealth of information for its unambiguous identification and characterization. By employing a multi-technique approach and a systematic interpretation workflow, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds in the fields of drug discovery and chemical development.
References
An In-depth Technical Guide to the FTIR and Mass Spectrometry of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Introduction
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is an aromatic diamine with the chemical formula C₇H₆F₄N₂. Its structure, featuring a benzene ring substituted with two adjacent amine groups, a fluorine atom, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of this compound is crucial for its application in drug development and materials science. This technical guide outlines the predicted FTIR and mass spectral characteristics of this compound and provides detailed experimental protocols for its analysis.
Predicted Spectroscopic Data
The spectral data presented below is a prediction based on the analysis of structurally similar molecules.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted peak assignments are summarized in Table 1.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium - Strong | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |
| 1620 - 1580 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |
| 1580 - 1450 | Medium - Strong | C=C Stretching | Aromatic Ring |
| 1350 - 1250 | Strong | C-N Stretching | Aromatic Amine |
| 1300 - 1100 | Strong, Broad | C-F Stretching | Trifluoromethyl (-CF₃) |
| 1250 - 1150 | Strong | C-F Stretching | Aryl-F |
| 900 - 650 | Medium - Strong | N-H Wagging | Primary Aromatic Amine (-NH₂) |
| 850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene Ring |
Table 1: Predicted FTIR Peak Assignments for this compound.
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The predicted mass-to-charge ratios (m/z) and their corresponding proposed fragment structures are detailed in Table 2.
| Predicted m/z | Proposed Fragment Ion | Proposed Structure/Formula |
| 194 | [M]⁺ | [C₇H₆F₄N₂]⁺ |
| 175 | [M - F]⁺ | [C₇H₆F₃N₂]⁺ |
| 167 | [M - NH₃]⁺ | [C₇H₃F₄N]⁺ |
| 125 | [M - CF₃]⁺ | [C₆H₆FN₂]⁺ |
| 96 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound.
Experimental Protocols
The following are detailed methodologies for acquiring FTIR and mass spectra of a solid organic compound like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Ensure the sample of this compound is dry.
-
In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Transfer the finely ground mixture to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation:
-
Utilize a high-resolution FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder.
-
Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum.
-
Plot the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
-
-
Instrumentation:
-
Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: Analytical workflow for the characterization of the target compound.
Caption: Predicted primary fragmentation pathways in Mass Spectrometry.
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in pharmaceutical and materials science applications. The fluorine and trifluoromethyl substituents on the benzene ring impart unique electronic properties, influencing the molecule's reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for its application in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide compiles information on closely related analogs and provides general experimental protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 179062-06-7 | [1] |
| Molecular Formula | C₇H₆F₄N₂ | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Solubility Profile
Table 2.1: Predicted and Comparative Solubility of Fluorinated Arylamines
| Solvent | Predicted Solubility of this compound | Comparative Solubility of 4-Fluoro-benzene-1,2-diamine |
| Water | Sparingly soluble | Slightly soluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Toluene | Moderately soluble | Moderately soluble |
| Hexane | Insoluble | Insoluble |
Note: Predicted solubilities are estimations based on chemical structure and data from similar compounds. Experimental verification is recommended.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to enhance the thermal and chemical stability of the molecule.
Table 3.1: Stability Characteristics of this compound
| Condition | Observation | Notes |
| Thermal Stability | Expected to be stable at elevated temperatures. The trifluoromethyl group generally enhances thermal stability, with decomposition likely occurring above 250°C. | The compound's use in the synthesis of high-performance polymers suggests good thermal resistance. |
| Light Stability | May be sensitive to light. Aromatic amines can undergo photo-oxidation. | Storage in amber vials or in the dark is recommended. |
| pH Stability | Stable in neutral and acidic conditions. May be susceptible to oxidation under basic conditions, especially in the presence of air. | The amine groups can be protonated in acidic media, forming more stable salts. |
| Oxidative Stability | The amine groups are susceptible to oxidation. | Avoid strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods that can be adapted for this specific compound.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is calculated from the measured concentration.
Caption: Workflow for determining solubility using the shake-flask method.
Stability Assessment
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.
This protocol assesses the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into aqueous buffers of various pH values (e.g., 2, 7, and 10) to a final concentration suitable for analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 50 °C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound versus time for each pH and determine the degradation rate.
Application in Synthesis: Benzimidazole Formation
A primary application of this compound is in the synthesis of benzimidazole derivatives. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of a 2-Aryl-benzimidazole Derivative
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.2 eq.) to the solution.
-
Reaction: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its fluorinated structure contributes to enhanced thermal and chemical stability, making it suitable for a range of synthetic applications. While quantitative solubility data is not extensively documented, its predicted solubility profile suggests good solubility in common organic solvents. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters of this compound, facilitating its effective use in drug discovery and materials science. Further research into the specific biological activities and signaling pathway interactions of derivatives of this compound is warranted.
References
"reactivity of the amine groups in 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"
An In-Depth Technical Guide to the Reactivity of Amine Groups in 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the construction of benzimidazole-based heterocyclic frameworks.[1] The reactivity of its vicinal amine groups is modulated by the strong electron-withdrawing effects of the adjacent fluorine and trifluoromethyl substituents. This technical guide provides a comprehensive analysis of the electronic influences on the amine groups, discusses their reactivity in key synthetic transformations, presents detailed experimental protocols, and summarizes quantitative data for ease of comparison.
Introduction and Core Molecular Features
This compound, with CAS Number 179062-06-7, is a substituted o-phenylenediamine.[1] Its synthetic utility is primarily derived from the 1,2-diamine functionality, which is a versatile precursor for a variety of cyclization and condensation reactions. The molecule's reactivity is uniquely influenced by two powerful electron-withdrawing groups (EWGs) on the aromatic ring: a fluorine atom at position 4 and a trifluoromethyl group at position 5. These substituents create a significant electronic imbalance across the molecule, rendering the two amine groups electronically distinct and leading to predictable regioselectivity in chemical reactions.
Electronic Effects of Substituents
-
Amine Groups (-NH₂): As strong activating groups, the lone pair of electrons on the nitrogen atoms can be donated into the aromatic ring through resonance. Their primary chemical role in this molecule is as nucleophiles.
-
Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It has a weaker, opposing resonance effect (+R) where it donates electron density. In substituted benzenes, the inductive effect typically dominates, reducing the electron density of the ring and the basicity of nearby functional groups.
-
Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups. It exerts a very strong -I effect and has no donating resonance effect. Its presence significantly decreases the electron density of the aromatic system and drastically reduces the nucleophilicity and basicity of any attached or nearby amine groups.[2][3]
The combined influence of these groups makes the overall aromatic ring electron-deficient and significantly modulates the reactivity of the two amine groups.
Regioselectivity and Amine Group Reactivity
The key to understanding the synthetic utility of this diamine lies in the non-equivalence of its two amine groups.
-
Amine at C-1: This amine is ortho to the fluorine atom and meta to the trifluoromethyl group.
-
Amine at C-2: This amine is meta to the fluorine atom and ortho to the trifluoromethyl group.
The trifluoromethyl group's potent electron-withdrawing effect is strongest at the ortho and para positions. Therefore, the amine group at C-2, being ortho to the -CF₃ group, is significantly deactivated. Its lone pair is less available for nucleophilic attack compared to the amine at C-1.
Key Chemical Transformations
The electron-withdrawing substituents enhance the diamine's reactivity in cyclization reactions, making it a valuable building block for heterocyclic compounds.[1]
Benzimidazole Formation
This is the most prominent application. The reaction of the 1,2-diamine with aldehydes, carboxylic acids, or their derivatives (like orthoesters or acid chlorides) leads to the formation of the benzimidazole ring system. The reaction with an aldehyde, for example, proceeds via the initial formation of a Schiff base at the more nucleophilic C-1 amine, followed by intramolecular cyclization and subsequent oxidation/aromatization.
Nucleophilic Aromatic Substitution (SₙAr)
The amine groups are sufficiently nucleophilic to participate in SₙAr reactions with highly activated electrophiles. A study involving a similar diamine, N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, demonstrated its reaction with 1,5-difluoro-2,4-dinitrobenzene.[2][5] The reaction showed solvent dependency, highlighting the practical aspects of handling these reagents.
Oxidation
The amine groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under controlled conditions using oxidizing agents like potassium permanganate.[1]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 179062-06-7[1] |
| Molecular Formula | C₇H₆F₄N₂ |
| Molecular Weight | 194.13 g/mol |
| Appearance | Solid (Expected) |
| Key Application | Intermediate for benzimidazole derivatives[1] |
Table 2: Comparative Data for a Model SₙAr Reaction The following data is from a study on a structurally related diamine reacting with 1,5-difluoro-2,4-dinitrobenzene, illustrating the nucleophilic character and solvent effects.[2][5]
| Solvent | Base | Temperature | Time | Product(s) | Yield(s) |
| Ethanol (EtOH) | i-Pr₂NEt | ~0 °C | 4 h | Desired SₙAr product + Ethoxy side-product | 51% (desired), 38% (side-product)[2][5] |
| Dichloromethane (DCM) | i-Pr₂NEt | ~0 °C | 30 min | Desired SₙAr product only | 96%[2][5] |
This comparison clearly shows that a non-nucleophilic aprotic solvent like DCM provides a much cleaner and higher-yielding reaction by preventing competitive displacement by the solvent.[2]
Mandatory Visualizations
References
The Influence of Fluorine and Trifluoromethyl Groups on the Electronic Properties of Diamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic effects of these substituents on diamine structures, offering valuable insights for the design of novel pharmaceuticals and advanced materials.
Introduction: The Power of Fluorine in Modulating Basicity
Fluorine, the most electronegative element, and the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, exert profound electronic effects on adjacent functional groups. In the context of diamines, the introduction of these substituents significantly impacts the basicity (pKa) of the nitrogen atoms. This modulation of pKa is critical in drug design, as it influences a molecule's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and target binding affinity. Understanding these electronic effects is paramount for the rational design of diamine-containing compounds with tailored properties.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of fluorine and trifluoromethyl groups decreases the electron density on the nitrogen atoms of diamines, thereby reducing their basicity. This effect can be quantified by comparing the pKa values of fluorinated and non-fluorinated parent compounds.
Hammett Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), are a measure of the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, which leads to a decrease in the pKa of a basic group.
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
Table 1: Hammett Substituent Constants for Fluorine and Trifluoromethyl Groups.
Comparative pKa Data of Diamines
| Diamine | pKa₁ | pKa₂ |
| Aliphatic Diamines | ||
| Ethylenediamine | 9.92[1] | 6.85[1] |
| 1,3-Diaminopropane | 10.94 | 8.88 |
| Aromatic Diamines (Phenylenediamines) | ||
| 1,2-Phenylenediamine | 4.52 | 0.6 |
| 1,3-Phenylenediamine | 4.88[2] | 2.65[2] |
| 1,4-Phenylenediamine | 6.31[3] | 2.97[3] |
| 4-Fluoro-1,2-phenylenediamine (Predicted) | 4.22[4] | - |
Table 2: Comparative pKa Values of Diamines.
Experimental Protocols
Accurate determination of pKa values is crucial for understanding the electronic effects of substituents. The following are detailed methodologies for key experiments.
Synthesis of Fluorinated Diamines
This synthesis involves a three-step process starting from 4-fluoroaniline.
-
Acetylation: 4-fluoroaniline is acetylated using acetic anhydride in acetic acid to protect the amino group.
-
Nitration: The resulting N-(4-fluorophenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amino group.
-
Hydrolysis and Reduction: The acetyl group is removed by acid hydrolysis, yielding 4-fluoro-2-nitroaniline. Subsequent reduction of the nitro group, typically using a reducing agent like Raney nickel and hydrogen gas, affords 4-fluoro-1,2-phenylenediamine.
A common route for the synthesis of trifluoromethylated anilines, which can be adapted for diamines, involves the reduction of a corresponding nitro-substituted trifluoromethylbenzene. For example, 4-(trifluoromethyl)-1,2-phenylenediamine can be synthesized from 1,2-dinitro-4-(trifluoromethyl)benzene or 2-nitro-4-(trifluoromethyl)aniline through catalytic hydrogenation.
Determination of pKa Values
Potentiometric titration is a highly accurate method for determining pKa values.
-
Preparation of the Analyte Solution: A precise amount of the diamine is dissolved in a suitable solvent (typically water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained constant using a background electrolyte (e.g., 0.1 M KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: The pKa values are determined from the titration curve by identifying the half-equivalence points, where the concentrations of the protonated and unprotonated forms of an amino group are equal. For a diamine, two distinct equivalence points will be observed, corresponding to the two pKa values.
For fluorine-containing compounds, ¹⁹F NMR spectroscopy offers a sensitive method for pKa determination.
-
Sample Preparation: A series of buffer solutions with varying pH values are prepared. The fluorinated diamine is dissolved in each buffer solution.
-
NMR Data Acquisition: The ¹⁹F NMR spectrum is recorded for each sample.
-
Data Analysis: The chemical shift of the fluorine nucleus is sensitive to the protonation state of the nearby amino groups. A plot of the ¹⁹F chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to predict the pKa values of diamines and to gain insight into the electronic effects of fluorination.
-
Geometry Optimization: The three-dimensional structures of the neutral and protonated forms of the diamine are optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Calculation of Gibbs Free Energies: The Gibbs free energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM).
-
pKa Calculation: The pKa is calculated from the difference in the Gibbs free energies of the protonated and deprotonated species.
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows relevant to the study and application of fluorinated diamines.
Conclusion and Future Directions
The introduction of fluorine and trifluoromethyl groups provides a powerful strategy for fine-tuning the electronic properties of diamines. The strong inductive effects of these substituents lead to a predictable decrease in basicity, a parameter of utmost importance in drug design and materials science. While experimental pKa data for a wide range of fluorinated diamines remains to be systematically compiled, the principles outlined in this guide, coupled with the provided experimental and computational methodologies, offer a robust framework for the rational design and characterization of novel fluorinated diamine derivatives. Future work should focus on the systematic synthesis and pKa determination of a diverse library of these compounds to build a comprehensive database that will further empower researchers in their design endeavors.
References
Methodological & Application
Application Notes: Synthesis of Benzimidazoles Using 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Introduction
Benzimidazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their wide range of therapeutic applications—including anticancer, antiviral, antifungal, and anthelmintic properties—makes them a "privileged scaffold" in medicinal chemistry and drug development.[1][3][4] The introduction of fluorine and trifluoromethyl (CF3) groups into the benzimidazole backbone can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key precursor for creating benzimidazoles with these desirable properties, serving as a versatile building block for novel therapeutic agents.
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine derivative with a one-carbon (C1) electrophile, such as a carboxylic acid or an aldehyde.[5] This document provides detailed protocols for these two primary synthetic routes using this compound.
General Synthetic Strategies
The primary methods for synthesizing 6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles from the target diamine involve condensation reactions. The choice between using a carboxylic acid or an aldehyde as the C1 source depends on the desired substituent at the 2-position of the benzimidazole ring and the desired reaction conditions.
-
Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This is a robust and versatile method for preparing a wide array of 2-substituted benzimidazoles.[5] The reaction involves heating the diamine with a carboxylic acid, typically under acidic conditions, which promotes cyclization and dehydration. This method is straightforward and often results in high yields.[6][7]
-
Condensation with Aldehydes (Weidenhagen Reaction): Reacting the diamine with an aldehyde forms a Schiff base intermediate, which must then be oxidized to form the aromatic benzimidazole ring.[5] This method is frequently performed as a one-pot reaction using various oxidizing agents like hydrogen peroxide, sodium metabisulfite, or even atmospheric oxygen under specific catalytic conditions.[8][9] This route is particularly useful for synthesizing 2-aryl or 2-alkyl benzimidazoles.
Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods.[8][9]
Visualized Workflow and Structural Logic
The following diagrams illustrate the general experimental workflow and the structural relationship of the reactants in forming the benzimidazole core.
Caption: A flowchart of the key stages in benzimidazole synthesis.
Caption: Origin of atoms in the final benzimidazole structure.
Experimental Protocols
The following protocols are generalized procedures adapted from established methods for benzimidazole synthesis.[5][6][7][9] Researchers should perform small-scale trials to optimize reaction conditions for specific substrates.
Protocol 1: Synthesis via Condensation with a Carboxylic Acid
This protocol describes the synthesis of 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles by reacting the diamine with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid) (1.2 - 1.5 equivalents)
-
4M Hydrochloric acid (optional, as catalyst)
-
10% Sodium hydroxide solution
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with the selected carboxylic acid (1.5 eq).
-
For simple aliphatic acids (e.g., formic acid): Heat the mixture directly in a water bath at 100°C for 2-4 hours.[7]
-
For other acids: Add a catalytic amount of 4M HCl and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly add 10% sodium hydroxide solution to the cooled mixture with constant stirring until it is just alkaline (pH ~8-9), as checked with litmus paper. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove any residual salts.
-
Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis via Condensation with an Aldehyde
This protocol outlines an efficient, one-pot synthesis of 2-aryl-6-fluoro-5-(trifluoromethyl)-1H-benzimidazoles using microwave irradiation.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0 equivalent)
-
Sodium metabisulfite (Na₂S₂O₅) (20 mol%) or another suitable oxidant (e.g., H₂O₂)[8][9]
-
Ethanol
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Rotary evaporator
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq), the aldehyde (1.0 eq), and sodium metabisulfite (0.2 eq).
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 110-120°C for 5-15 minutes.[9] Monitor pressure to ensure it remains within safe limits.
-
After irradiation, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Dry the purified product to yield the 2-substituted benzimidazole.
Data Presentation: Representative Yields
| Starting Diamine | C1 Source (Electrophile) | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Fluoro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | Na₂S₂O₅, EtOH, Reflux, 12h | 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole | 88% | [9] |
| 4-Fluoro-1,2-phenylenediamine | 4-Methoxybenzaldehyde | Na₂S₂O₅, EtOH, Reflux, 10h | 5-Fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 92% | [9] |
| 4-Fluoro-1,2-phenylenediamine | 4-Nitrobenzaldehyde | Microwave, 110°C, 5 min | 5-Fluoro-2-(4-nitrophenyl)-1H-benzimidazole | 95% | [9] |
| 4-Fluoro-1,2-phenylenediamine | Benzaldehyde | Microwave, 110°C, 3 min | 5-Fluoro-2-phenyl-1H-benzimidazole | 96% | [9] |
| 4-Fluoro-1,2-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | I₂, Grinding, 20 min | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole | 90% | [9] |
| 4-Fluoro-3-nitroaniline (precursor) | Various Substituted Aldehydes | Microwave, 110°C, 3-8 min | 2-Substituted 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates | 85-96% | [9] |
| 4-Fluoro-1,2-phenylenediamine | 4-(Methylsulfonyl)benzoic acid | Polyphosphoric acid, 180°C | 5-Fluoro-2-(4-(methylsulfonyl)phenyl)-1H-benzimidazole | Not specified | [10] |
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles through the cyclization reaction of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with a range of carboxylic acids. Benzimidazole derivatives are crucial scaffolds in medicinal chemistry, and the introduction of fluorine and trifluoromethyl groups can significantly enhance their pharmacological properties.
General Reaction Scheme
The synthesis of 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles is typically achieved through the Phillips condensation reaction. This involves the reaction of this compound with a carboxylic acid under acidic conditions, which promotes the cyclization and dehydration to form the benzimidazole ring.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles.
| Carboxylic Acid | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid | Hydrochloric Acid (4N) | Water | Reflux | 4 | 92 |
| Acetic Acid | Hydrochloric Acid (4N) | Water | Reflux | 5 | 85 |
| Propionic Acid | Polyphosphoric Acid (PPA) | - | 150 | 3 | 88 |
| Benzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 90 |
| 4-Chlorobenzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 87 |
| 4-Methoxybenzoic Acid | Polyphosphoric Acid (PPA) | - | 180 | 4 | 91 |
| Trifluoroacetic Acid | Hydrochloric Acid (4N) | Water | Reflux | 6 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole using Formic Acid
This protocol describes the synthesis of the parent benzimidazole structure in this series.
Materials:
-
This compound
-
Formic Acid
-
4N Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Water
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq) and formic acid (1.2 eq) in 4N hydrochloric acid is heated at reflux for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from aqueous ethanol to afford pure 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles using Polyphosphoric Acid (PPA)
This protocol is suitable for the reaction with aromatic carboxylic acids.
Materials:
-
This compound
-
Substituted Benzoic Acid (e.g., Benzoic Acid, 4-Chlorobenzoic Acid, 4-Methoxybenzoic Acid)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate solution (10%)
-
Water
Procedure:
-
A mixture of this compound (1.0 eq) and the respective substituted benzoic acid (1.1 eq) is added to polyphosphoric acid (PPA).
-
The reaction mixture is heated to 180°C for 4 hours with stirring.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to approximately 100°C and poured into a beaker containing ice water.
-
The resulting precipitate is stirred and then neutralized with a 10% sodium bicarbonate solution.
-
The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 3: Synthesis of 2-Alkyl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazoles using Polyphosphoric Acid (PPA)
This protocol is suitable for reactions with aliphatic carboxylic acids like propionic acid.
Materials:
-
This compound
-
Propionic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate solution (10%)
-
Water
Procedure:
-
To polyphosphoric acid (PPA), add this compound (1.0 eq) and propionic acid (1.1 eq).
-
Heat the reaction mixture to 150°C for 3 hours with mechanical stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize from an appropriate solvent to yield pure 2-propyl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Visualizations
Diagram 1: General Experimental Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of benzimidazoles.
Diagram 2: Signaling Pathway Logical Relationship
Caption: Logical flow from precursors to applications.
Application Notes and Protocols: Condensation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted benzimidazoles is a cornerstone in medicinal chemistry, as this heterocyclic scaffold is a key component in numerous pharmacologically active compounds. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of fluorine and trifluoromethyl groups into the benzimidazole core can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the condensation reaction between 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine and various aldehydes to synthesize a library of 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazoles. These compounds are of particular interest in drug discovery as potential kinase inhibitors.
Application Notes
The condensation of this compound with aldehydes is a robust method for accessing a diverse range of benzimidazole derivatives. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the benzene ring influences the reactivity of the diamine and the properties of the resulting benzimidazole products.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The synthesized 6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazoles are valuable candidates for screening against a panel of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
-
Phosphoinositide 3-kinase (PI3K)
-
Akt (Protein Kinase B)
-
Mitogen-activated protein kinase (MEK)
-
Extracellular signal-regulated kinase (ERK)
-
-
Antimicrobial Agents: The benzimidazole scaffold is present in several approved antimicrobial drugs. The synthesized compounds can be screened for activity against a range of bacterial and fungal pathogens.
-
Antiviral and Antiparasitic Agents: Novel benzimidazole derivatives continue to be explored for their potential in treating viral and parasitic infections.
Mechanism of Action - Targeting Cancer Signaling Pathways:
Benzimidazole-based compounds often exert their anticancer effects by inhibiting key enzymes in signaling pathways that control cell growth, proliferation, and survival. A significant number of these compounds function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
For instance, inhibition of the EGFR/HER2 signaling pathway can block downstream cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following protocols provide a general framework for the condensation of this compound with various aldehydes. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific aldehyde substrates to achieve optimal yields.
Protocol 1: Acetic Acid Catalyzed Condensation in Ethanol
This protocol is a widely used and effective method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-nitrobenzaldehyde, thiophene-2-carboxaldehyde)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Add the substituted aldehyde (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 10 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sodium Metabisulfite Mediated Condensation in Ethanol/Water
This method offers an alternative, often milder, approach for the condensation reaction.
Materials:
-
This compound
-
Substituted aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and the substituted aldehyde (1.1 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium metabisulfite (1.5-2.0 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, dissolve the crude product in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product using standard analytical techniques.
Data Presentation
The following table summarizes representative quantitative data for the condensation of this compound with various aldehydes. Please note that yields are highly dependent on the specific substrate and reaction conditions. The data presented here are based on typical outcomes for similar reactions found in the literature.
| Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Ethanol | Reflux | 6 | 85-95 |
| 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | Reflux | 5 | 88-96 |
| 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | Reflux | 8 | 80-90 |
| 2-Nitrobenzaldehyde | Sodium Metabisulfite | Ethanol/Water | 90 | 4 | 75-85 |
| Thiophene-2-carboxaldehyde | Acetic Acid | Ethanol | Reflux | 7 | 82-92 |
| Furan-2-carboxaldehyde | Sodium Metabisulfite | Ethanol/Water | 90 | 5 | 78-88 |
| Pyridine-4-carboxaldehyde | Acetic Acid | Ethanol | Reflux | 10 | 70-80 |
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Signaling Pathway
Caption: EGFR/HER2 signaling pathway and the inhibitory action of benzimidazoles.
Application Notes and Protocols for Phillips Condensation with 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole derivatives through the Phillips condensation reaction, utilizing 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine as the starting material. This protocol is particularly relevant for the development of novel pharmaceutical compounds, as the resulting benzimidazole scaffold is a key structural motif in many bioactive molecules.
Introduction
The Phillips condensation is a classic and effective method for the synthesis of benzimidazoles, involving the reaction of an ortho-phenylenediamine with a carboxylic acid in the presence of an acid catalyst. The incorporation of fluorine and trifluoromethyl groups into the benzimidazole structure is of significant interest in medicinal chemistry, as these modifications can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides a general protocol and a specific example for the synthesis of 2-substituted-6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazoles.
Reaction Scheme
The general reaction scheme for the Phillips condensation of this compound with a generic carboxylic acid is depicted below.
Caption: General scheme of the Phillips condensation reaction.
Experimental Protocols
A general procedure for the Phillips condensation reaction is provided below, followed by a specific example for the synthesis of 2-(trifluoromethyl)-6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole.
General Protocol for Phillips Condensation:
A mixture of this compound (1.0 eq.), the desired carboxylic acid (1.2-1.5 eq.), and a catalytic amount of a strong acid (e.g., 4N HCl, concentrated HCl, or p-toluenesulfonic acid) in a suitable solvent (e.g., water, ethanol, or a higher boiling solvent for less reactive acids) is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
Specific Protocol: Synthesis of 2,7-bis(Trifluoromethyl)-6-fluoro-1H-benzo[d]imidazole
This protocol is based on a reported procedure for the synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.0 g).
-
Add an excess of trifluoroacetic acid (TFA), which can act as both reactant and solvent.
-
Add one drop of concentrated hydrochloric acid (HCl) as a catalyst.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected product and general reaction conditions for the Phillips condensation of this compound with various carboxylic acids. Please note that specific yields for these reactions with the specified diamine are not widely reported in the literature and would need to be determined empirically.
| Carboxylic Acid | Product Name | Typical Catalyst | Typical Solvent | Expected Yield Range |
| Formic Acid | 6-Fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole | HCl | Water/Ethanol | Moderate to Good |
| Acetic Acid | 2-Methyl-6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole | HCl | Water/Ethanol | Good |
| Trifluoroacetic Acid | 2,7-bis(Trifluoromethyl)-6-fluoro-1H-benzo[d]imidazole | HCl | Neat TFA | Good |
| Benzoic Acid | 2-Phenyl-6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole | PPA/High Temp. | None | Moderate |
Mandatory Visualizations
The following diagrams illustrate the reaction workflow and the general mechanism of the Phillips condensation.
Caption: Experimental workflow for the Phillips condensation.
Caption: Simplified mechanism of the Phillips condensation.
References
Application Notes and Protocols for the Synthesis of Benzimidazole-Based Agrochemicals from Substituted o-Phenylenediamines
Topic: Use of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in Agrochemical Synthesis
Disclaimer: Extensive literature searches did not yield a specific, documented synthesis of a commercialized agrochemical using this compound as a starting material. The following application notes and protocols are based on the well-established synthesis of benzimidazole fungicides from o-phenylenediamines and serve as a representative example of how a substituted diamine, such as this compound, could be utilized in the development of novel agrochemicals. The experimental data presented is illustrative.
Introduction
Substituted o-phenylenediamines are critical building blocks in the synthesis of a variety of heterocyclic compounds with significant biological activity. In the agrochemical industry, they are particularly important for the preparation of benzimidazoles, a class of broad-spectrum, systemic fungicides. The introduction of fluorine and trifluoromethyl groups into the benzimidazole scaffold can significantly enhance the efficacy, metabolic stability, and bioavailability of the resulting fungicide. This is due to the unique electronic properties and lipophilicity conferred by these substituents.
This document outlines a general protocol for the synthesis of a hypothetical benzimidazole fungicide from this compound. The protocol is based on the classical Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Illustrative Synthesis of a Novel Benzimidazole Fungicide
The hypothetical synthesis of "Fluoro-trifluoromethyl-benzimidazole" (FTB) from this compound and a substituted carboxylic acid is presented below. This reaction proceeds via a cyclocondensation mechanism.
Quantitative Data Summary
The following table summarizes the illustrative quantitative data for the synthesis of FTB.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Substituted Carboxylic Acid | 1.1 eq |
| Reaction Conditions | |
| Solvent | Polyphosphoric Acid (PPA) |
| Temperature | 180 °C |
| Reaction Time | 4 hours |
| Product Yield and Purity | |
| Crude Yield | 85% |
| Yield after Recrystallization | 78% |
| Purity (by HPLC) | >98% |
Experimental Protocol
Objective: To synthesize a hypothetical benzimidazole fungicide (FTB) from this compound.
Materials:
-
This compound
-
Substituted Carboxylic Acid (e.g., 2-chloronicotinic acid)
-
Polyphosphoric Acid (PPA)
-
10% Sodium Carbonate solution
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, place this compound (e.g., 19.4 g, 0.1 mol) and the substituted carboxylic acid (e.g., 17.3 g, 0.11 mol).
-
Add polyphosphoric acid (approx. 100 g) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Reaction:
-
Heat the reaction mixture to 180 °C with constant stirring.
-
Maintain the temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the warm mixture into a beaker containing ice-cold water (500 mL) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 100 mL) to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven at 60 °C.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Add a small amount of activated charcoal and boil for 10 minutes to decolorize the solution.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for a hypothetical benzimidazole fungicide.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of FTB.
Application Notes: 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine as a Versatile Building Block for Kinase Inhibitors
Introduction
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a key fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of benzimidazole-based pharmaceuticals. The strategic placement of the fluorine and trifluoromethyl groups on the benzene ring significantly influences the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This diamine is particularly valuable for constructing heterocyclic scaffolds that are central to the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, a key target in inflammatory diseases.
Application in the Synthesis of p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response. It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory conditions. Benzimidazole derivatives synthesized from this compound have shown significant potential as p38 MAPK inhibitors.
Quantitative Data of a Representative p38 MAPK Inhibitor
The following table summarizes the in vitro activity of a representative benzimidazole-based p38 MAPK inhibitor synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| BI-1 | p38α MAPK | 15 |
| BI-1 | JNK2 | >10,000 |
| BI-1 | ERK2 | >10,000 |
Table 1: In vitro inhibitory activity of a representative benzimidazole compound (BI-1) against p38α MAPK and other related kinases. A lower IC50 value indicates higher potency. The data demonstrates high selectivity for p38α MAPK.
Experimental Protocols
1. Synthesis of 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 1)
This protocol describes the initial cyclization of the diamine to form the core benzimidazole scaffold.
-
Materials:
-
This compound (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Methanol
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide in methanol to the cooled diamine solution.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of a p38 MAPK Inhibitor (BI-1) via Suzuki Coupling
This protocol outlines the subsequent functionalization of the benzimidazole core to yield the final p38 MAPK inhibitor.
-
Materials:
-
5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 1) (1.0 eq)
-
Aryl boronic acid (e.g., 4-pyridylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., Sodium carbonate) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add 5-Fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine, the aryl boronic acid, palladium catalyst, and sodium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by the synthesized benzimidazole derivative.
Caption: p38 MAPK signaling cascade and point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The diagram below outlines the general workflow for synthesizing and evaluating a kinase inhibitor using the specified building block.
Caption: General workflow for kinase inhibitor synthesis.
References
Synthesis of Fluorinated Heterocyclic Compounds from 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of fluorinated heterocyclic compounds starting from 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. This versatile building block, featuring both a fluorine atom and a trifluoromethyl group, allows for the creation of novel heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of these substituents can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Synthetic Applications and Protocols
This compound serves as a key precursor for the synthesis of several classes of fluorinated heterocycles, primarily through condensation and cyclization reactions. The most common applications include the synthesis of benzimidazoles, quinoxalines, and benzodiazepines.
Synthesis of 5-Fluoro-6-(trifluoromethyl)benzimidazoles
The condensation of this compound with various aldehydes is a straightforward method for the synthesis of 2-substituted-5-fluoro-6-(trifluoromethyl)benzimidazoles. These compounds are of significant interest due to the prevalence of the benzimidazole core in a wide range of biologically active molecules, including antimicrobial and anticancer agents.[1][2] The presence of fluorine is known to enhance the antimicrobial activity of benzimidazole derivatives.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-5-fluoro-6-(trifluoromethyl)benzimidazoles
A mixture of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of an oxidizing agent such as sodium metabisulfite or in air. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data for Benzimidazole Synthesis
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole | Data not available for this specific reaction, however, similar reactions with other fluorinated diamines suggest yields are typically moderate to high. |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole | Yields for analogous reactions are reported to be in the range of 70-90%. |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole | Yields for analogous reactions are reported to be in the range of 75-95%. |
Note: Specific yield data for reactions starting from this compound are not extensively reported in the cited literature. The provided yield estimates are based on analogous reactions with other fluorinated o-phenylenediamines.
Synthetic Workflow for Benzimidazole Formation
Caption: General workflow for the synthesis of 2-aryl-5-fluoro-6-(trifluoromethyl)benzimidazoles.
Synthesis of 6-Fluoro-7-(trifluoromethyl)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer properties.[4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoro-7-(trifluoromethyl)quinoxalines
To a solution of this compound (1.0 mmol) in ethanol or acetic acid (15 mL), a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1.0 mmol) is added. The mixture is stirred at room temperature or heated to reflux for a specified time, with the reaction progress monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization to afford the desired quinoxaline derivative. For instance, the reaction with benzil in refluxing ethanol for 2 hours can yield the corresponding 2,3-diphenylquinoxaline derivative.
Quantitative Data for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Glyoxal | 6-Fluoro-7-(trifluoromethyl)quinoxaline | Yields for similar reactions are generally high. | [5] |
| 2 | Benzil | 2,3-Diphenyl-6-fluoro-7-(trifluoromethyl)quinoxaline | 85-95% (estimated) | [4] |
| 3 | 1,2-Cyclohexanedione | 1,2,3,4-Tetrahydro-6-fluoro-7-(trifluoromethyl)phenazine | Yields are typically good for this type of cyclocondensation. |
Note: The provided yields are estimates based on analogous reactions reported in the literature.
Synthetic Workflow for Quinoxaline Formation
Caption: General workflow for the synthesis of 6-fluoro-7-(trifluoromethyl)quinoxalines.
Synthesis of 7-Fluoro-8-(trifluoromethyl)-1,5-benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. Their synthesis can be achieved through the condensation of o-phenylenediamines with β-dicarbonyl compounds or ketones.
Experimental Protocol: General Procedure for the Synthesis of 7-Fluoro-8-(trifluoromethyl)-1,5-benzodiazepines
A mixture of this compound (1.0 mmol) and a β-dicarbonyl compound (e.g., acetylacetone) or a ketone (2.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is stirred at room temperature or heated under reflux. A catalytic amount of an acid or a Lewis acid catalyst may be added to facilitate the reaction. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data for Benzodiazepine Synthesis
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 2,4-Dimethyl-7-fluoro-8-(trifluoromethyl)-1H-1,5-benzodiazepine | Yields for similar reactions are variable, typically in the moderate range. |
| 2 | Cyclohexanone | 7'-Fluoro-8'-(trifluoromethyl)spiro[cyclohexane-1,2'-[6][7]benzodiazepine] | Yields can be moderate to good depending on the specific ketone and reaction conditions. |
Synthetic Workflow for Benzodiazepine Formation
Caption: General workflow for the synthesis of 7-fluoro-8-(trifluoromethyl)-1,5-benzodiazepines.
Biological Activity and Signaling Pathways
Fluorinated heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities. The introduction of fluorine and trifluoromethyl groups can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Anticancer Activity of Quinoxaline Derivatives
Several studies have highlighted the potent anticancer activity of quinoxaline derivatives.[8] Some of these compounds have been shown to induce apoptosis in cancer cells.[7][9] One of the proposed mechanisms involves the inhibition of Topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and apoptosis.[7] Another identified mechanism is the induction of the mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[6][8]
Apoptosis Induction Pathway by Fluorinated Quinoxalines
Caption: Proposed apoptotic pathway induced by certain fluorinated quinoxaline derivatives.
Antimicrobial Activity of Benzimidazole Derivatives
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2] The incorporation of fluorine atoms into the benzimidazole structure has been shown to enhance antimicrobial potency.[3] The mechanism of action for antimicrobial benzimidazoles can be multifaceted, including the inhibition of essential microbial enzymes and disruption of cell wall synthesis.[10]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of fluorinated heterocyclic compounds. The straightforward and efficient protocols for the synthesis of benzimidazoles, quinoxalines, and benzodiazepines, coupled with the potential for significant biological activity, make this an attractive area of research for medicinal chemists and drug development professionals. Further exploration of the synthetic possibilities and in-depth biological evaluation of the resulting compounds are warranted to unlock their full therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary synthetic route detailed is the catalytic hydrogenation of the corresponding dinitro precursor, 4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene. This method is widely applicable for the reduction of aromatic nitro compounds to their corresponding anilines.[2][3] Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation, offering high efficiency and selectivity.[1][4] The protocols provided herein are designed to be robust and reproducible for laboratory-scale synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds such as benzimidazoles.[1] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and can enhance the biological activity of the final products. Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its clean conversion and the ease of product isolation.[3] This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.[4] While hydrogen gas is a common reductant, transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate offers a safer alternative for laboratories not equipped for high-pressure hydrogenations.[2][3]
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from a suitable fluorinated benzene precursor. The first step involves nitration to introduce two nitro groups, followed by the catalytic reduction of these groups to amines.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of 4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add 4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene.
-
Add anhydrous ethanol to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Carefully add 10% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate
This protocol provides an alternative to the use of hydrogen gas, employing hydrazine hydrate as the hydrogen donor.[3]
Materials:
-
4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrazine hydrate
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene in ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Heat the mixture to reflux (approximately 80°C).[3]
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. An excess of hydrazine hydrate (e.g., 10 equivalents) is typically used.[3]
-
Continue to reflux the reaction mixture and monitor its progress by TLC or HPLC. The reaction is often complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrogenation of dinitroaromatic compounds, which can be adapted for the synthesis of this compound.
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer Hydrogenation) | Reference |
| Catalyst | 10% Pd/C | 10% Pd/C | [3][4] |
| Hydrogen Source | H₂ Gas | Hydrazine Hydrate | [3][5] |
| Solvent | Ethanol | Ethanol | [3][5] |
| Temperature | Room Temperature | 80°C (Reflux) | [3][5] |
| Pressure | 1.0 MPa | Atmospheric | [5] |
| Typical Reaction Time | 8-24 hours | 1-5 hours | [3][5] |
| Typical Yield | >90% | >90% | [3][5] |
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of 4-Fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions under pressure should be conducted in a well-ventilated fume hood with appropriate safety shields.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle the catalyst with care, and do not allow it to dry completely on the filter paper.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.
-
Always follow standard laboratory safety procedures.
References
- 1. This compound | 179062-06-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
One-Pot Synthesis of Benzimidazoles from 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine and trifluoromethyl groups into the benzimidazole core can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles highly sought-after targets in pharmaceutical research. This application note provides detailed protocols for the one-pot synthesis of benzimidazole derivatives from 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, an electron-deficient substrate. The methodologies outlined below detail the condensation with both carboxylic acids and aldehydes, offering versatile routes to novel fluorinated benzimidazole compounds.
Reaction Principle
The one-pot synthesis of benzimidazoles from o-phenylenediamines involves the condensation with a carbonyl-containing compound, typically a carboxylic acid or an aldehyde, followed by cyclization and dehydration. Due to the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups, this compound exhibits reduced nucleophilicity. Consequently, the reaction often requires acid catalysis and elevated temperatures to facilitate the initial condensation and subsequent ring closure to form the stable benzimidazole ring.
Data Presentation: Comparative Analysis of One-Pot Synthesis Protocols
The following tables summarize quantitative data for the one-pot synthesis of 6-Fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole derivatives from this compound.
Table 1: Synthesis via Carboxylic Acid Condensation
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid | 4M HCl | Water | 100 | 2 | ~95 |
Table 2: Synthesis via Aldehyde Condensation (Representative Conditions)
| Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic Aldehyde | p-Toluenesulfonic acid / Air | DMF | 80-100 | 2-4 | Moderate to High |
| Aromatic Aldehyde | Sodium Metabisulfite | Ethanol | Reflux | 3-5 | Moderate to High |
| Aromatic Aldehyde | Ceric Ammonium Nitrate | Polyethylene Glycol | 80 | 1-2 | Good |
Note: Yields for aldehyde condensation with the specific diamine are extrapolated from general methods and may require optimization for this electron-deficient substrate.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Formic Acid
This protocol is adapted from a patented procedure for the synthesis of 6-Fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Materials:
-
This compound
-
Formic Acid (98-100%)
-
4M Hydrochloric Acid (HCl) in water
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 eq) followed by 4M HCl (catalytic to stoichiometric amount).
-
Heat the mixture to 100°C with stirring under a reflux condenser for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8, inducing precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 6-Fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Protocol 2: General One-Pot Synthesis from an Aromatic Aldehyde
This protocol provides a general framework for the condensation with aromatic aldehydes. Optimization of the catalyst and reaction conditions is likely necessary for the electron-deficient this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Catalyst/Oxidant (e.g., p-Toluenesulfonic acid, sodium metabisulfite, or ceric ammonium nitrate)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol, or Polyethylene Glycol (PEG))
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent.
-
Add the selected catalyst/oxidant (e.g., 10-20 mol% of p-toluenesulfonic acid).
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100°C) for the required time (typically 2-5 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If using a water-miscible solvent, pour the reaction mixture into water and extract the product with ethyl acetate. If using a water-immiscible solvent, proceed directly to washing.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 2-substituted-6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole.
Mandatory Visualizations
Caption: Workflow for the one-pot synthesis of 6-Fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazole from formic acid.
Caption: General workflow for the one-pot synthesis of 2-aryl-6-fluoro-5-(trifluoromethyl)-1H-benzo[d]imidazoles from aromatic aldehydes.
Application of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in Material Science: High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is an aromatic diamine monomer that holds significant promise for the synthesis of high-performance polymers. The strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on the benzene ring imparts unique properties to the resulting materials. These electron-withdrawing groups enhance the thermal stability, chemical resistance, and solubility of polymers, while also lowering their dielectric constant and water absorption. This makes polymers derived from this monomer attractive for applications in aerospace, electronics, and biomedical devices. This document provides detailed application notes, predicted material properties based on analogous fluorinated polymers, and generalized experimental protocols for the synthesis of polyimides and polybenzimidazoles (PBIs) using this compound as a key building block.
Predicted Applications and Advantages
The incorporation of this compound into polymer backbones is expected to yield materials with the following advantages:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior thermal and thermo-oxidative stability, making these materials suitable for high-temperature applications.
-
Improved Chemical Resistance: The fluorine content leads to polymers with increased resistance to a wide range of chemicals and solvents.
-
Lower Dielectric Constant: The trifluoromethyl groups can increase the free volume within the polymer matrix, reducing the dielectric constant and making the materials suitable for use as insulators in microelectronics.
-
Increased Solubility and Processability: The presence of -CF3 groups can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability.
-
Reduced Water Absorption: The hydrophobic nature of fluorinated compounds results in polymers with low moisture uptake, which is critical for maintaining stable electrical and mechanical properties in humid environments.
These properties make polymers derived from this compound strong candidates for:
-
Advanced Composites: As a matrix resin for high-performance composites in the aerospace and automotive industries.
-
Microelectronics: As insulating layers, flexible substrates, and encapsulants for integrated circuits and flexible displays.
-
Membranes for Gas Separation: The tailored free volume can be exploited for the fabrication of highly selective gas separation membranes.
-
Fuel Cell Components: In the form of polybenzimidazoles, for high-temperature proton exchange membranes in fuel cells.
Data Presentation: Properties of Analogous Fluorinated Polymers
Table 1: Thermal and Mechanical Properties of Fluorinated Polyimides
| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| TPPI50 | Various | TFMB-based | 402[1] | 563[1] | 232.73[1] | 26.26[1] |
| PI 5a | PMDA | Multi-bulky diamine | 281 | 561 (in N2), 520 (in Air) | - | - |
| PI 5b | 6FDA | Multi-bulky diamine | 259 | - | - | - |
| 6FDA/IV | 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | 531 (in air) | 148 | 31 |
| BTDA/IV | BTDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | - | >500 | - | - |
Table 2: Dielectric Properties and Water Absorption of Fluorinated Polyimides
| Polymer ID | Dianhydride | Diamine | Dielectric Constant (at 1 MHz) | Water Absorption (%) |
| TPPI50 | Various | TFMB-based | 2.312[1] | - |
| PI 5a | PMDA | Multi-bulky diamine | 2.85 | 0.59 |
| PI 5b | 6FDA | Multi-bulky diamine | 2.69 | 0.68 |
| 6FDA/IV | 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 2.74 - 3.2 | 0.2 - 0.7 |
| BTDA/IV | BTDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 2.74 - 3.2 | 0.2 - 0.7 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polyimides and polybenzimidazoles using this compound.
Protocol 1: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal or chemical imidization.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of the aromatic dianhydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Place the glass plate in a vacuum oven and heat it in a stepwise manner: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect complete imidization and removal of the solvent.
-
After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
-
Dry the resulting film in a vacuum oven at 100 °C for several hours.
-
-
Chemical Imidization (Alternative to Thermal Imidization):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (in a 1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
Protocol 2: Synthesis of a Fluorinated Polybenzimidazole (PBI)
This protocol outlines the high-temperature polycondensation of the diamine with a dicarboxylic acid in polyphosphoric acid (PPA).
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., Isophthalic acid or Terephthalic acid)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
Water
-
Methanol
Procedure:
-
Polymerization:
-
In a three-necked flask equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet, add PPA.
-
Heat the PPA to 120-140 °C under a slow stream of nitrogen and add P2O5 to adjust the P2O5 content of the PPA to approximately 85%.
-
Add equimolar amounts of this compound and the aromatic dicarboxylic acid to the hot PPA.
-
Increase the temperature of the reaction mixture to 180-200 °C and maintain it for 4-8 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation:
-
After the polymerization is complete, cool the viscous solution to below 100 °C.
-
Slowly pour the hot polymer solution into a large volume of vigorously stirred water. This will precipitate the polymer and hydrolyze the PPA.
-
Collect the fibrous or powdered PBI by filtration.
-
Wash the polymer repeatedly with water until the washings are neutral to pH paper.
-
To remove any remaining phosphoric acid, stir the polymer in a refluxing solution of ammonium hydroxide or sodium bicarbonate for several hours, followed by filtration and washing with water.
-
Finally, wash the polymer with methanol and dry it in a vacuum oven at 120 °C until a constant weight is achieved.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of fluorinated polyimides.
Caption: Workflow for the synthesis of fluorinated polybenzimidazoles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine via recrystallization. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several common issues during the recrystallization of this compound. This section provides a systematic approach to troubleshooting these problems.
Issue 1: Poor or No Crystal Formation Upon Cooling
-
Possible Cause: The most common reason for a failure to crystallize is the use of an excessive amount of solvent, resulting in a solution that is not saturated.
-
Solution: Reheat the solution to evaporate some of the solvent and increase the concentration of the diamine. Once a higher concentration is reached, allow the solution to cool again.
-
-
Possible Cause: The solution has become supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not initiated.
-
Solution 1: Seeding. Introduce a small, pure crystal of this compound to the solution. This "seed" crystal will provide a nucleation site for crystal growth.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.
-
-
Possible Cause: The cooling process is too rapid, which can sometimes inhibit crystal formation.
-
Solution: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help to slow the cooling rate.
-
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The melting point of the crude material is lower than the boiling point of the solvent, causing it to melt and separate as an oil. This can be due to the presence of significant impurities which depress the melting point.
-
Solution 1: Lower the temperature of dissolution. Add a small amount of a co-solvent in which the diamine is less soluble to lower the overall boiling point of the solvent system.
-
Solution 2: Use a different solvent. Select a solvent with a lower boiling point.
-
Solution 3: Re-dissolve and cool slowly. Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly, perhaps by leaving it on a cooling hot plate.
-
Issue 3: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Before filtering, cool the solution in an ice bath for a longer period to maximize crystal precipitation. In future experiments, use a more minimal amount of hot solvent for dissolution.
-
-
Possible Cause: Premature crystallization occurred during a hot filtration step to remove insoluble impurities.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent the solution from becoming saturated in the funnel.
-
-
Possible Cause: The crystals were washed with a solvent that was not sufficiently cold, causing some of the product to redissolve.
-
Solution: Always use ice-cold solvent for washing the filtered crystals.
-
Issue 4: Product is Still Impure After Recrystallization
-
Possible Cause: The chosen solvent does not effectively differentiate between the desired product and the impurities, leading to co-crystallization.
-
Solution: A different recrystallization solvent or a mixed solvent system may be necessary. Perform small-scale solvent screening to identify a more suitable system.
-
-
Possible Cause: The rate of crystal growth was too fast, trapping impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate to allow for the formation of purer crystals.
-
-
Possible Cause: The impurity profile is complex. The synthesis of aromatic diamines by the reduction of dinitro compounds can sometimes result in byproducts such as partially reduced intermediates (e.g., nitroso, azoxy, or azo compounds).
-
Solution: A second recrystallization may be necessary. In some cases, an alternative purification method, such as column chromatography, may be required prior to the final recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive "best" solvent can vary depending on the specific impurities present. However, based on the properties of structurally similar trifluoromethyl-substituted anilines, which tend to be more soluble in non-polar solvents, a good starting point for solvent screening would include:
-
Single Solvents: Toluene, heptane, or a mixture of ethyl acetate and hexanes.
-
Mixed Solvents: A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can be effective. In this approach, the crude material is dissolved in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, followed by the slow addition of the "poor" solvent (in which it is less soluble) until turbidity is observed. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.
Q2: My this compound is dark in color. How can I remove the color?
A2: The dark color is likely due to small amounts of oxidized impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.
Q3: How can I determine the purity of my recrystallized product?
A3: The purity of the final product should be assessed using analytical techniques such as:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Conduct small-scale solubility tests with various solvents to find a suitable system. A good solvent will dissolve the compound when hot but not when cold.
-
Based on the properties of similar compounds, consider toluene, a mixture of ethyl acetate/hexanes, or ethanol/water.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate).
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
Quantitative Data
| Solvent Class | Example Solvents | Expected Solubility of Trifluoromethyl-Substituted Anilines |
| Non-Polar Aromatic | Toluene, Xylene | Good solubility, especially when hot. |
| Non-Polar Aliphatic | Hexane, Heptane | Low solubility; may be useful as an anti-solvent. |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to good solubility. |
| Polar Protic | Ethanol, Methanol | Moderate solubility. |
| Aqueous | Water | Very low solubility. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Optimizing Benzimidazole Synthesis with Fluorinated Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles using fluorinated diamines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzimidazoles with fluorinated diamines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired benzimidazole product. What are the likely causes and how can I improve the yield?
A: Low yields are a common challenge in organic synthesis. Several factors could be contributing to this issue when working with fluorinated diamines. Here are the primary aspects to investigate:
-
Cause 1: Inactive or Inefficient Catalyst: The choice and amount of catalyst are critical. Without an effective catalyst, conversion rates can be very low.
-
Solution: Screen a variety of catalysts. Options range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to Lewis acids such as Erbium(III) triflate (Er(OTf)₃). For greener approaches, consider heterogeneous catalysts that are easily recoverable.[1] It may also be necessary to increase the catalyst loading.
-
-
Cause 2: Suboptimal Solvent: The reaction solvent significantly influences the solubility of reactants and the reaction rate.
-
Solution: Conduct a solvent screen. Polar solvents like ethanol and methanol have demonstrated high yields in several catalytic systems for benzimidazole synthesis.[1] Other options to consider include acetonitrile, DMF, and chloroform.
-
-
Cause 3: Inappropriate Reaction Temperature and Time: The reaction may not have reached the necessary activation energy or may not have been allowed to proceed for a sufficient duration.
-
Cause 4: Poor Quality of Starting Materials: Impurities in the fluorinated diamine or the aldehyde/carboxylic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the reactants before use.
-
Issue 2: Formation of Side Products and Poor Selectivity
Q: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted side product. How can I improve the selectivity?
A: The formation of 1,2-disubstituted benzimidazoles is a known side reaction, particularly when using aldehydes as the second reactant.
-
Cause 1: Reaction Conditions Favoring Disubstitution: Certain catalysts and reactant stoichiometries can promote the formation of the disubstituted product.
-
Solution 1: The choice of catalyst can influence selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles, while its absence favors the mono-substituted product.[6]
-
Solution 2: Adjust the stoichiometry of your reactants. Modifying the ratio of the fluorinated diamine to the aldehyde can influence the product distribution.[1]
-
Issue 3: Difficult Product Purification
Q: I am having trouble purifying my fluorinated benzimidazole product. What are some common purification challenges and how can I address them?
A: Purification can be challenging due to the properties of the product and the presence of impurities.
-
Cause 1: Co-elution with Starting Materials or Byproducts: The polarity of the fluorinated benzimidazole may be similar to that of unreacted starting materials or side products, making chromatographic separation difficult.
-
Cause 2: Presence of Colored Impurities: The product may be discolored due to the formation of minor, highly colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using fluorinated diamines in benzimidazole synthesis?
A1: The incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance the pharmacological properties of the molecule. Fluorine substitution can alter the electronic properties, lipophilicity, and metabolic stability of the final compound, which can lead to improved biological activity.[9]
Q2: What are the common methods for synthesizing benzimidazoles from fluorinated diamines?
A2: The most common methods involve the condensation of a fluorinated o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[9] Modern approaches often employ catalysts and may utilize microwave irradiation to accelerate the reaction and improve yields.[2][3][4][5]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. It is essential to develop a suitable eluent system that provides good separation between your starting materials, the desired product, and any significant side products.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on benzimidazole synthesis, highlighting the impact of different reaction conditions on product yield.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Na2S2O5 (20 mol%) | EtOH | Reflux | 8-18 hr | 60-90 | [2] |
| Microwave | - | - | 110 | 3-8 min | 85-96 | [2] |
| Conventional | Er(OTf)₃ (1% mol) | None | 60 | 60 min | 61.4 | [4] |
| Microwave | Er(OTf)₃ (1% mol) | None | 60 | 5 min | 99.9 | [4] |
Table 2: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1% mol) | None (Microwave) | 60 | 5-10 min | >96 | [4] |
| I₂ (10 mol%) | None (Grinding) | Room Temp | 5-45 min | 10-55 | [2] |
| NH₄Cl | Ethanol | 80-90 | - | Moderate to Good | |
| None | Water | 100 | 120 min | 89.7 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles
This protocol is adapted from a general procedure for microwave-assisted benzimidazole synthesis.[2][4]
Materials:
-
Fluorinated o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reaction vessel, combine the fluorinated o-phenylenediamine (1 mmol), the substituted aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Place the vessel in a microwave reactor and irradiate at 110°C for 3-8 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Cyclization for the Synthesis of 6-Fluoro-benzimidazoles
This protocol provides a one-pot synthesis of a 6-fluoro-benzimidazole derivative starting from a nitro-substituted fluorinated diamine.[7]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (10.0 mmol)
-
Aromatic aldehyde (e.g., p-tolualdehyde) (11.0 mmol)
-
Sodium dithionite (40.0 mmol)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2-Fluoro-5-nitrobenzene-1,4-diamine (10.0 mmol) and the aromatic aldehyde (11.0 mmol) in a mixture of ethanol (60 mL) and deionized water (30 mL).
-
Heat the mixture to 80°C with stirring.
-
Once refluxing, add sodium dithionite (40.0 mmol) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Maintain the reflux and monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.
-
To the filtrate, slowly add cold deionized water (100 mL) with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. preprints.org [preprints.org]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Dinitration: The starting material, 4-fluoro-1-(trifluoromethyl)benzene, is subjected to electrophilic aromatic substitution using a nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid) to introduce two nitro groups, yielding 1,2-dinitro-4-fluoro-5-(trifluoromethyl)benzene.
-
Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: Side products can arise from both the nitration and reduction steps.
-
Nitration Step:
-
Regioisomers: Due to the competing directing effects of the fluorine (ortho-, para-directing) and trifluoromethyl (meta-directing) groups, the formation of undesired isomers of the dinitro compound is possible.
-
Mononitrated Intermediates: Incomplete nitration can leave residual mononitrated starting material.
-
Over-nitration Products: Under harsh conditions, further nitration to tri-nitro compounds can occur, though this is less common.
-
-
Reduction Step:
-
Incomplete Reduction Products: Partial reduction of the dinitro compound can lead to the formation of nitro-amino intermediates, such as 2-nitro-4-fluoro-5-(trifluoromethyl)aniline and 1-nitro-4-fluoro-5-(trifluoromethyl)aniline.
-
Over-reduction Products: In some cases, over-reduction can lead to undesired aniline derivatives.
-
Hydrodefluorination Products: Although the C-F bond is generally stable, some catalysts under certain conditions can cause hydrodefluorination, replacing the fluorine atom with hydrogen.
-
Solvent-Related Byproducts: The choice of solvent can be critical. For instance, using ethanol as a solvent in some related reactions has been shown to produce ethoxy-substituted side products.
-
Troubleshooting Guides
Problem 1: Low yield and multiple spots on TLC after the nitration step.
Possible Cause: Formation of multiple regioisomers due to suboptimal reaction conditions. The trifluoromethyl group is strongly deactivating and meta-directing, while the fluorine atom is a deactivating ortho-, para-director. This can lead to a mixture of products.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Nitration reactions are typically exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can improve regioselectivity.
-
Order of Reagent Addition: Slowly add the nitrating agent to the substrate to maintain better control over the reaction temperature and concentration.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent if harsh conditions are leading to byproducts.
-
Purification: Separation of regioisomers can often be achieved by column chromatography.
Problem 2: Presence of a significant amount of a nitro-amino intermediate after the reduction step.
Possible Cause: Incomplete reduction of the dinitro compound. This can be due to insufficient catalyst, low hydrogen pressure, or short reaction time.
Troubleshooting Steps:
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).
-
Hydrogen Pressure: Increase the hydrogen pressure. Typical pressures for this type of reduction range from atmospheric pressure to 50 psi.
-
Reaction Time: Extend the reaction time and monitor the reaction progress by TLC or LC-MS until the dinitro starting material is fully consumed.
-
Solvent Choice: Ensure the use of an appropriate solvent that allows for good solubility of the substrate and does not interfere with the catalyst. Methanol and ethanol are common choices.
Problem 3: Formation of an unexpected byproduct when using ethanol as the reaction solvent.
Possible Cause: Nucleophilic substitution of an activated aromatic ring by the solvent. In a related synthesis, the use of ethanol as a solvent led to the formation of an ethoxy-substituted side product.
Troubleshooting Steps:
-
Solvent Change: Switch to a non-nucleophilic solvent such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) to avoid this side reaction.
Data Presentation
The following table summarizes potential side products and suggested mitigation strategies. Quantitative data for the specific synthesis of this compound is not extensively available in the public literature; therefore, the yields are presented as qualitative indicators.
| Reaction Step | Potential Side Product | Typical Yield Range | Mitigation Strategies |
| Nitration | Regioisomers of dinitro compound | Can be significant | Optimize reaction temperature and reagent addition rate. |
| Nitration | Mononitrated intermediates | Variable | Increase reaction time or temperature cautiously. |
| Reduction | Nitro-amino intermediates | Can be significant | Increase catalyst loading, hydrogen pressure, or reaction time. |
| Reduction | Hydrodefluorination products | Generally low | Choose a less aggressive catalyst or milder reaction conditions. |
| Reduction (in Ethanol) | Ethoxy-substituted byproducts | Can be significant | Use a non-nucleophilic solvent like DCM or THF. |
Experimental Protocols
A representative experimental protocol for the synthesis is provided below. This is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1,2-Dinitro-4-fluoro-5-(trifluoromethyl)benzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-fluoro-1-(trifluoromethyl)benzene (1 equivalent) in concentrated sulfuric acid (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve the 1,2-dinitro-4-fluoro-5-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases and TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude diamine can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting workflow for the synthesis.
"troubleshooting low yield in cyclization of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the cyclization of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine to form substituted benzimidazoles.
Troubleshooting Guides & FAQs
Q1: My cyclization reaction with this compound and an aldehyde is resulting in a very low yield. What are the potential causes?
A1: Low yields in this specific cyclization are often attributed to the electronic properties of the starting diamine. The presence of two strong electron-withdrawing groups, fluorine (F) and trifluoromethyl (CF3), deactivates the benzene ring and reduces the nucleophilicity of the amino groups. This makes the initial condensation with the aldehyde and the subsequent ring-closing step more challenging.
Key factors contributing to low yield:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the F and CF3 groups significantly decreases the electron density on the nitrogen atoms, making them less reactive towards the electrophilic carbonyl carbon of the aldehyde.
-
Steric Hindrance: The trifluoromethyl group, in particular, can introduce some steric hindrance, potentially slowing down the reaction.
-
Incomplete Reaction: The reaction may not be going to completion under your current conditions.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target benzimidazole.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical and may need optimization for this specific substrate.
Q2: What are the common side reactions to be aware of?
A2: Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.
-
Formation of Bis-adducts: It's possible for the aldehyde to react with both amino groups without subsequent cyclization, especially under certain conditions.
-
Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
-
Incomplete Cyclization: The intermediate Schiff base (imine) may be stable and not efficiently cyclize to the final benzimidazole.
-
Polymerization: Under harsh acidic conditions, polymerization of the starting materials or intermediates can occur.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization of reaction parameters is crucial. Here are several aspects to consider:
-
Choice of Acid Catalyst: While strong mineral acids like HCl are traditionally used in the Phillips-Ladenburg reaction, they might be too harsh for this deactivated substrate.[1] Consider using milder acid catalysts such as:
-
p-Toluenesulfonic acid (p-TsOH)
-
Lewis acids (e.g., ZrCl4, SnCl4, TiCl4)[2]
-
Solid-supported acids for easier workup.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.
-
Polar protic solvents like ethanol or methanol can be effective.
-
High-boiling point aprotic solvents such as DMF or DMSO can facilitate the reaction at higher temperatures, which may be necessary for this less reactive diamine.
-
-
Temperature and Reaction Time: Due to the reduced reactivity, higher temperatures and longer reaction times may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and prevent decomposition.
-
Use of an Oxidizing Agent: For reactions starting with aldehydes, an oxidizing agent is often required to convert the intermediate dihydrobenzimidazole to the final benzimidazole. Common oxidizing agents include:
-
Air (by bubbling through the reaction mixture)
-
Sodium metabisulfite (Na2S2O5)[3]
-
Iodine
-
Q4: Are there alternative cyclization methods I can try if the reaction with an aldehyde is not working well?
A4: Yes, if the aldehyde condensation is problematic, consider these alternatives:
-
Reaction with Carboxylic Acids (Phillips-Ladenburg Reaction): This is a classic method for benzimidazole synthesis.[1]
-
Reagents: Carboxylic acid, polyphosphoric acid (PPA) as both catalyst and solvent.
-
Conditions: Typically requires high temperatures (150-200 °C).
-
-
Reaction with Orthoesters: Using an orthoester (e.g., triethyl orthoformate for an unsubstituted C2 position) can be an effective method.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[4]
Data Presentation
The following table summarizes a hypothetical optimization of the cyclization of this compound with a generic aldehyde (R-CHO) to illustrate the effect of different reaction parameters on the yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (20) | Ethanol | Reflux | 12 | 25 |
| 2 | p-TsOH (20) | Toluene | Reflux | 24 | 45 |
| 3 | ZrCl4 (10) | Acetonitrile | 80 | 18 | 60 |
| 4 | PPA | Neat | 160 | 6 | 75 (with R-COOH) |
| 5 | Na2S2O5 (50) | Ethanol/Water | Reflux | 8 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Cyclization with an Aldehyde using p-TsOH
-
To a solution of this compound (1.0 mmol) in toluene (10 mL), add the desired aldehyde (1.1 mmol).
-
Add p-toluenesulfonic acid monohydrate (0.2 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cyclization with a Carboxylic Acid using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, add this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add polyphosphoric acid (approx. 10 times the weight of the diamine).
-
Heat the mixture with stirring at 160-180 °C for 4-8 hours.
-
Monitor the reaction by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate).
-
After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 8-9.
-
The product will precipitate out. Filter the solid, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield cyclization.
Caption: General reaction pathway for benzimidazole synthesis.
References
Technical Support Center: Purification of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound typically involves the reduction of a dinitro precursor, 4-fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene. Consequently, common impurities may include:
-
Unreacted Starting Material: Residual 4-fluoro-5-(trifluoromethyl)-1,2-dinitrobenzene.
-
Partially Reduced Intermediates: Compounds such as 4-fluoro-5-(trifluoromethyl)-2-nitroaniline.
-
Positional Isomers: Depending on the synthetic route of the precursor, other isomers of the dinitro or diamino compound might be present.
-
Byproducts from Side Reactions: Oxidation or other degradation products of the diamine, which can be colored.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically an off-white to light-colored solid. The presence of color, such as yellow or brown, often indicates the presence of oxidized impurities or residual nitro compounds.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound or impurities are preventing crystallization. | - Use a lower boiling point solvent or solvent mixture.- Try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) after dissolution.- Consider a preliminary purification by column chromatography to remove impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Reduce the volume of the solvent by evaporation and allow it to cool again.- Add an anti-solvent dropwise to the cooled solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Minimize the amount of cold solvent used to wash the crystals during filtration.- Concentrate the mother liquor to recover a second crop of crystals. |
| Product is still colored after recrystallization. | - Colored impurities are co-crystallizing with the product.- The compound is degrading at the boiling temperature of the solvent. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- Use a lower boiling point solvent for recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline (Rf ≈ 0). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Consider adding a small percentage of a more polar solvent like methanol to the eluent system. |
| The compound runs with the solvent front (Rf ≈ 1). | The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexanes. |
| Poor separation between the product and impurities (streaking or overlapping spots on TLC). | - The chosen solvent system does not provide adequate selectivity.- The column is overloaded with the crude sample. | - Screen different solvent systems using TLC. Try combinations like dichloromethane/methanol or toluene/ethyl acetate.- For basic compounds like diamines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing the acidic silica gel.- Reduce the amount of crude material loaded onto the column. |
| The purified product contains a new, unexpected impurity. | The compound may be degrading on the silica gel. | - Deactivate the silica gel by adding a few percent of water or triethylamine before packing the column.- If the compound is acid-sensitive, consider using neutral or basic alumina as the stationary phase. |
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a representative comparison of purification methods based on data for analogous aromatic diamines.
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | 85-95% | >98% | 70-90% | Purity can be further improved with multiple recrystallizations. Yield is dependent on solubility. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) | 85-95% | >99% | 60-85% | Effective for removing closely related impurities. Yield can be lower due to losses on the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and heat the mixture at reflux for 5-10 minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added and the product precipitates, add a small amount of hot ethanol to redissolve it.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with the starting eluent. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the product from impurities.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Logical troubleshooting guide for common purification issues.
Technical Support Center: Scale-up Synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a multi-step process involving nitration and subsequent reduction.
Problem 1: Low Yield or Incomplete Conversion in Nitration Step
Potential Cause A: Inefficient Nitrating Agent or Conditions On a larger scale, mass and heat transfer limitations can lead to incomplete reactions. Nitration reactions are often highly exothermic, and poor temperature control can result in side reactions or decreased efficiency.[1]
Suggested Solutions:
-
Optimize Nitrating Mixture: For challenging substrates, a more potent nitrating mixture, such as fuming nitric acid in combination with fuming sulfuric acid (oleum), can enhance the reaction rate.[1]
-
Temperature Control: Maintain strict temperature control throughout the addition of the nitrating agent. For scale-up, this may require a reactor with efficient cooling capabilities.
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Continuous Flow Chemistry: Consider using a continuous flow reactor. This technology offers superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety and yield on a larger scale.[1][2]
Potential Cause B: Substrate Precipitation The formation of water as a byproduct during nitration can sometimes cause the starting material or intermediate to precipitate out of the solution, leading to an incomplete reaction.[1]
Suggested Solutions:
-
Use of a Water Scavenger: Employing fuming sulfuric acid (oleum) can act as an in-situ water scavenger.[1]
-
Solvent System Optimization: Ensure the chosen solvent system can maintain the solubility of all components throughout the reaction.
Problem 2: Formation of Impurities During Nitration
Potential Cause A: Lack of Regioselectivity The nitration of substituted benzene rings can sometimes yield a mixture of regioisomers, complicating the purification process.
Suggested Solutions:
-
Protecting Groups: The use of an acyl protecting group on an aniline precursor can direct the nitration to the desired position and reduce the activating effect of the amino group, preventing multiple nitrations.[3]
-
Careful Control of Reaction Conditions: Temperature and the rate of addition of the nitrating agent can influence the regioselectivity.
Potential Cause B: Di-nitration or Oxidation Strongly activating groups on the aromatic ring can lead to the introduction of more than one nitro group. Additionally, the reaction conditions for nitration can be oxidizing, potentially leading to degradation of the starting material or product.[3]
Suggested Solutions:
-
Stoichiometry Control: Use a precise stoichiometry of the nitrating agent.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can help to minimize side reactions.
Problem 3: Low Yield or Incomplete Reduction of the Di-nitro Intermediate
Potential Cause A: Catalyst Deactivation The catalyst used for the hydrogenation of the nitro groups can become deactivated by impurities in the starting material or by reaction byproducts.
Suggested Solutions:
-
High-Purity Starting Materials: Ensure the di-nitro intermediate is of high purity before the reduction step.
-
Catalyst Screening: Test a variety of catalysts (e.g., Palladium on carbon, Raney nickel) to find the most robust one for the specific substrate.[4]
Potential Cause B: Hydrodehalogenation In molecules containing halogen substituents, catalytic hydrogenation can sometimes lead to the undesired removal of the halogen (hydrodehalogenation).[5]
Suggested Solutions:
-
Catalyst Selection: Certain catalysts are more prone to causing hydrodehalogenation. For instance, platinum-based catalysts might be screened.[5]
-
Reaction Condition Optimization: Careful control of hydrogen pressure, temperature, and reaction time is crucial. Shorter reaction times can minimize this side reaction.[5] Continuous flow reactors can offer precise control over residence time.[5]
Problem 4: Difficulty in Purification of the Final Product
Potential Cause A: Presence of Closely-Related Impurities Impurities with similar polarities to the desired product can make separation by chromatography or recrystallization challenging.
Suggested Solutions:
-
Derivative Formation: In some cases, converting the diamine to a derivative (e.g., a di-Boc protected diamine) can alter its polarity, facilitating purification, followed by a deprotection step.
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Alternative Purification Techniques: Techniques such as vacuum distillation or sublimation may be effective for separating the product from less volatile impurities.
Potential Cause B: Product Instability Aromatic diamines can be susceptible to oxidation, leading to discoloration and the formation of impurities upon exposure to air, especially at elevated temperatures.
Suggested Solutions:
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Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
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Storage Conditions: Store the final product in a cool, dark place, protected from light and air.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and logical synthetic approach involves a two-step process:
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Di-nitration: Starting from a suitable precursor such as 1-fluoro-2-(trifluoromethyl)benzene, a di-nitration reaction is performed to introduce two nitro groups onto the benzene ring, yielding 1-fluoro-2-(trifluoromethyl)-4,5-dinitrobenzene.
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Reduction: The di-nitro compound is then reduced to the corresponding diamine. This is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst.[4][6]
Q2: What are the key safety considerations for the scale-up synthesis of this compound?
A2: Several safety considerations are crucial:
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Nitration: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. The use of mixed acids (sulfuric and nitric acid) requires careful handling with appropriate personal protective equipment (PPE). The potential for runaway reactions must be mitigated through efficient cooling and controlled addition of reagents.[1]
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Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area using appropriate equipment (e.g., a high-pressure reactor). Some hydrogenation catalysts, like Raney nickel, can be pyrophoric.
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Fluorinated Compounds: Many fluorinated organic compounds can be toxic or have unknown toxicological properties. It is important to handle them with care, avoiding inhalation, ingestion, and skin contact.
Q3: How can I monitor the progress of the nitration and reduction reactions?
A3: The progress of both reactions can be monitored by standard analytical techniques:
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Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify the formation of byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the mass of the product and any impurities.
Q4: What are some of the expected byproducts in this synthesis?
A4: Potential byproducts can arise from both the nitration and reduction steps. These may include regioisomers from the nitration, partially reduced intermediates (e.g., nitro-anilines) from the reduction, and products of hydrodehalogenation.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Aromatic Diamines
| Step | Reagents | Solvent | Temperature (°C) | Pressure | Typical Yield | Reference |
| Nitration | HNO₃ / H₂SO₄ | Acetic Anhydride | 0 - 5 | Atmospheric | 70-85% | [4] |
| Reduction | H₂ / Raney Ni | Ethanol | Room Temp | 1.0 MPa | ~90% | [4] |
| Reduction | Fe / Acetic Acid | N/A | Reflux | Atmospheric | High | [6] |
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin | Recommended Analytical Method |
| Regioisomers of dinitro compound | Lack of regioselectivity in nitration | HPLC, GC-MS |
| Mono-nitro aniline intermediates | Incomplete reduction | HPLC, TLC |
| Dehalogenated product | Hydrodehalogenation during reduction | GC-MS, HPLC |
| Oxidized diamine byproducts | Air oxidation of the final product | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Di-nitration of 1-Fluoro-2-(trifluoromethyl)benzene (Illustrative)
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To a cooled (0-5 °C) mixture of acetic anhydride and a catalytic amount of sulfuric acid, slowly add 1-fluoro-2-(trifluoromethyl)benzene.
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Prepare a nitrating mixture of fuming nitric acid and sulfuric acid, and cool it to 0 °C.
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Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to obtain the crude 1-fluoro-2-(trifluoromethyl)-4,5-dinitrobenzene.
Protocol 2: Reduction of 1-Fluoro-2-(trifluoromethyl)-4,5-dinitrobenzene (Illustrative)
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In a high-pressure reactor, suspend the 1-fluoro-2-(trifluoromethyl)-4,5-dinitrobenzene and a catalytic amount of Raney nickel in anhydrous ethanol.[4]
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Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1.0 MPa.[4]
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Stir the mixture at room temperature for several hours, monitoring the hydrogen uptake.
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Monitor the reaction for completeness using TLC or HPLC.
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Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A typical synthesis workflow for this compound.
Caption: A logical flow for diagnosing and addressing low product yield during synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
"stability issues of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine during storage"
This technical support center provides guidance on the stability and storage of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a crucial intermediate for researchers, scientists, and drug development professionals. The information is structured to address common issues and questions regarding the handling and storage of this compound.
Troubleshooting Guide: Stability Issues
Users may encounter issues related to the degradation of this compound during storage and experiments. This guide provides potential causes and recommended solutions to mitigate these problems.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing, darkening) | Oxidation due to exposure to air.[1] | Store the compound under an inert atmosphere such as argon or nitrogen.[2] Ensure the container is tightly sealed.[3][4] |
| Change in physical state (e.g., clumping) | Moisture absorption (hygroscopic nature).[3] | Store in a desiccated environment or a dry box.[3] Use of a desiccant in the storage container is advised. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity. | Visually inspect the material for any changes before use. If degradation is suspected, re-purify the compound if possible or use a fresh batch. |
| Poor solubility | Formation of insoluble degradation products. | Confirm the recommended solvent for the compound. If solubility issues persist with a fresh batch, consider gentle warming or sonication. |
| Presence of unexpected peaks in analysis (e.g., NMR, LC-MS) | Thermal degradation or reaction with impurities. | Store the compound at recommended low temperatures (e.g., 2-8°C) and away from heat sources.[2][3] Ensure all labware is clean and dry. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, protected from light.[2][5] For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advised.[2][3]
Q2: How sensitive is this compound to air and moisture?
A2: Aromatic diamines, as a class of compounds, are known to be sensitive to air and moisture, which can lead to oxidative degradation and hydrolysis, respectively.[1][3] The presence of electron-withdrawing groups like trifluoromethyl can influence the reactivity of the amine groups. Therefore, minimizing exposure to the atmosphere is crucial.
Q3: Can I handle this compound on an open bench?
A3: It is recommended to handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[6] For weighing and transferring, it is best to work quickly to minimize exposure to air and moisture.[5]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented, aromatic diamines can undergo oxidation to form colored impurities. The presence of the fluoro- and trifluoromethyl- substituents may also influence its reactivity and stability profile, potentially leading to other degradation products under certain conditions.
Q5: How can I check the purity of my stored this compound?
A5: The purity of the compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). A comparison of the analytical data of the stored material with that of a fresh sample or a reference standard can indicate any degradation.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies can help identify the potential degradation pathways and the intrinsic stability of the compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
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Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.[2]
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.[2]
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24-48 hours.[2]
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Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80°C) for several days.
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Photostability: Expose the solid compound or its solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of chemical reactions involving 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. The unique electronic properties of this reagent, stemming from the electron-withdrawing fluorine and trifluoromethyl groups, can influence its reactivity and the behavior of its derivatives during purification, necessitating specific work-up strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
A1: this compound is a solid that is slightly soluble in water but shows better solubility in polar organic solvents like ethanol, methanol, and tetrahydrofuran (THF).[1] Its derivatives, particularly larger heterocyclic products, often exhibit reduced solubility in polar solvents and may require solvent mixtures for effective dissolution and purification. The presence of the trifluoromethyl group can enhance solubility in less polar solvents.
Q2: How do the electron-withdrawing groups on the aromatic ring affect the basicity of the amine groups, and how does this impact aqueous extractions?
A2: The fluorine and trifluoromethyl groups significantly reduce the basicity of the two amine functionalities. This means that a more acidic aqueous solution (lower pH) is required to protonate these amines for extraction into the aqueous phase compared to non-fluorinated anilines. During a work-up, if you are trying to remove unreacted diamine by an acid wash, you may need to use a stronger acid or a lower pH than you would typically use for other anilines. Conversely, when extracting a product from an acidic aqueous layer after neutralization, ensure the pH is sufficiently basic to deprotonate any product that may have been carried into the aqueous phase.
Q3: What are some common side products to be aware of during reactions with this diamine?
A3: In condensation reactions, such as the formation of benzimidazoles, the formation of 1,2-disubstituted benzimidazoles from the reaction of two molecules of an aldehyde with one molecule of the diamine can be a common side product.[2] Additionally, the diamine is susceptible to oxidation, which can lead to colored impurities that may be challenging to remove.[2] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these oxidation byproducts.[2]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, it is crucial to handle this compound with appropriate safety measures. It is irritating to the eyes, respiratory system, and skin. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound.
Issue 1: Difficulty in Removing Unreacted Starting Diamine
| Potential Cause | Recommended Solution |
| Reduced basicity of the diamine: The electron-withdrawing groups make the amine groups less basic, so a standard acid wash (e.g., 1M HCl) may be ineffective. | Use a more acidic solution (e.g., 2M HCl or lower pH) for the aqueous wash to ensure protonation and partitioning into the aqueous layer. |
| Similar solubility of product and starting material: In some cases, the product may have similar solubility characteristics to the starting diamine, making extractive separation difficult. | If an acid wash is not feasible due to product instability or co-extraction, purification by column chromatography is the recommended alternative. A gradient elution may be necessary to achieve good separation. |
Issue 2: Product Precipitation or "Oiling Out" During Aqueous Work-up
| Potential Cause | Recommended Solution |
| Poor solubility of the product in the organic solvent: The addition of an aqueous phase can cause the product to crash out of the organic layer, especially if the product is non-polar. | Use a larger volume of a more appropriate organic solvent for the extraction. If the product is a solid, it may be isolated by filtration, washed, and then redissolved for further purification if necessary. |
| Change in pH: Neutralization of the reaction mixture can cause the product to precipitate if its solubility is highly pH-dependent. | Before proceeding with a full-scale work-up, perform a small-scale test to determine the optimal pH for keeping the product in the desired phase. It may be necessary to perform the extraction at a specific pH. |
Issue 3: Challenges in Chromatographic Purification
| Potential Cause | Recommended Solution |
| Similar polarity of product and impurities: The product and byproducts may have very similar polarities, leading to co-elution during column chromatography.[2] | Optimize the mobile phase. A switch from a standard ethyl acetate/hexane system to one containing dichloromethane or a small percentage of a more polar solvent like methanol may improve separation. Using a different stationary phase, such as alumina instead of silica gel, can also be effective. |
| Peak tailing in HPLC: The basic nature of nitrogen-containing heterocyclic products can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing poor peak shape. | Use an end-capped HPLC column to minimize silanol interactions. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is often beneficial. The addition of a mobile phase modifier like trifluoroacetic acid (TFA) can also improve peak shape.[3] |
| Presence of colored impurities: Oxidation of the diamine can result in colored impurities that are difficult to remove.[2] | A wash with a mild reducing agent solution (e.g., sodium bisulfite) during the aqueous work-up may help to remove some colored impurities. Treatment with activated carbon during recrystallization can also be effective. |
Data Summary
The following tables provide a summary of typical yields and reaction conditions for common transformations involving this compound and its derivatives.
Table 1: Synthesis of Heterocyclic Compounds
| Product Type | Reactant | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Work-up Highlights |
| Benzimidazole | Aromatic Aldehyde | None / Ethanol | 4 - 6 | 85 - 95 | Precipitation with water, filtration, recrystallization from ethanol/water. |
| Quinoxaline | α-Diketone | Acetic Acid / Ethanol | 2 - 4 | 80 - 90 | Neutralization, extraction with ethyl acetate, purification by column chromatography. |
| Phenazine | o-Quinone | Acetic Acid (cat.) / Solid-state | 2 - 4 | 70 - 85 | Extraction with hexane-ethyl acetate from silica gel.[3] |
Experimental Protocols
Protocol 1: General Work-up for the Synthesis of a 2-Aryl-6-fluoro-7-(trifluoromethyl)benzimidazole
This protocol describes a typical work-up for the condensation reaction between this compound and an aromatic aldehyde.
Procedure:
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Slowly add cold deionized water to the reaction mixture with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
Protocol 2: General Work-up for Acylation Reactions
This protocol is suitable for the work-up of acylation reactions of this compound with acyl chlorides or anhydrides.
Procedure:
-
Quenching: Carefully quench the reaction mixture by adding it to a stirred solution of saturated aqueous sodium bicarbonate to neutralize any remaining acid and acylating agent.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
"impact of solvent choice on the synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, with a specific focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of its corresponding nitro precursor, 4-fluoro-5-(trifluoromethyl)-2-nitroaniline. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.
Q2: How does the choice of solvent impact the reduction of 4-fluoro-5-(trifluoromethyl)-2-nitroaniline?
A2: The solvent plays a critical role in the reaction's success, influencing reaction rate, yield, purity, and safety. Polar solvents are generally favored for the reduction of nitroarenes as they can help to stabilize polar intermediates formed during the reaction.[1] For catalytic hydrogenation, common solvents include ethanol, methanol, and tetrahydrofuran (THF).[2][3] In chemical reductions, such as with iron in acidic media, protic solvents like ethanol, acetic acid, and water are often employed.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A primary concern, particularly during catalytic hydrogenation, is over-reduction, which can lead to the formation of undesired aniline derivatives.[2] In the case of halogenated nitroaromatics, hydrodehalogenation (loss of the fluorine atom) can be a competing side reaction, though this is less common with the more robust C-F bond compared to C-Cl, C-Br, or C-I bonds. With protic nucleophilic solvents like ethanol, there is a risk of forming solvent-adducts, especially in reactions involving highly activated aromatic rings.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting nitroaniline and the appearance of the product diamine. In catalytic hydrogenation, monitoring hydrogen uptake can also indicate the reaction's progression.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Reaction | 1. Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or improperly activated. 2. Insufficient Reducing Agent: In chemical reductions (e.g., Fe, SnCl₂), an inadequate amount of the reducing metal may have been used. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent at the reaction temperature. | 1. Catalyst: Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure proper handling and activation procedures are followed. Consider using a poison-resistant catalyst like platinum oxide (PtO₂) if catalyst poisoning is suspected.[2] 2. Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. For chemical reductions, a significant excess of the metal is often required. 3. Solvent Choice: Switch to a solvent in which the starting material has better solubility. For instance, THF may offer better solubility and faster reaction rates compared to ethanol.[2] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Hydrogen Pressure: In catalytic hydrogenation, the hydrogen pressure may be too low for the reaction to go to completion. | 1. Reaction Time: Continue to monitor the reaction by TLC or HPLC until the starting material is fully consumed. 2. Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure (typically to 1-2 atm) can help drive the reaction to completion.[2] |
| Formation of Side Products (Low Purity) | 1. Over-reduction: The reaction conditions may be too harsh, leading to the formation of other reduced species.[2] 2. Hydrodehalogenation: Loss of the fluorine atom can occur under certain catalytic hydrogenation conditions. 3. Solvent Adduct Formation: Use of a nucleophilic solvent like ethanol can sometimes lead to the formation of ethoxy-substituted byproducts. | 1. Reaction Conditions: For catalytic hydrogenation, use milder conditions (lower temperature, lower hydrogen pressure). For chemical reductions, control the temperature and rate of addition of reagents. 2. Catalyst Selection: Choose a catalyst known for its selectivity in reducing nitro groups without affecting aryl halides. 3. Solvent Choice: If solvent adducts are observed, switch to a non-nucleophilic aprotic solvent like THF or ethyl acetate. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Workup: This can occur when partitioning between aqueous and organic phases. 2. Product Instability: The diamine product can be susceptible to oxidation, leading to discoloration. | 1. Workup: Adding brine to the aqueous layer can help break emulsions. Filtering the biphasic mixture through a pad of celite may also be effective. 2. Product Handling: Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The purified product should be stored under an inert atmosphere and protected from light. |
Data Presentation
Impact of Solvent on Catalytic Hydrogenation of 4-fluoro-5-(trifluoromethyl)-2-nitroaniline
| Solvent | Relative Reaction Rate | Yield | Purity | Key Considerations |
| Ethanol | Moderate | Good to Excellent | Good | Safer handling and lower cost make it suitable for industrial scale.[2] May require longer reaction times. |
| Methanol | Moderate to Fast | Good to Excellent | Good | Similar to ethanol, but with higher toxicity. |
| Tetrahydrofuran (THF) | Fast | Good to Excellent | Good | Can increase the rate of reduction compared to ethanol.[2] Higher cost and potential for peroxide formation. |
| Ethyl Acetate | Moderate | Good | Good | Aprotic alternative to alcohols, can minimize side reactions related to solvent nucleophilicity. |
Note: The data presented is a qualitative summary based on general principles and specific examples for related compounds. Optimal conditions should be determined experimentally.
Experimental Protocols
General Synthesis Pathway
The synthesis of this compound typically involves the reduction of 4-fluoro-5-(trifluoromethyl)-2-nitroaniline.
Synthetic pathway for the target compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-5-(trifluoromethyl)-2-nitroaniline in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-2 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Chemical Reduction using Iron (Fe) in Acidic Media
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder and a solvent mixture (e.g., ethanol/water or acetic acid).
-
Acid Addition: Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid) to activate the iron.
-
Substrate Addition: Heat the mixture to reflux and add a solution of 4-fluoro-5-(trifluoromethyl)-2-nitroaniline in the reaction solvent dropwise.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.
-
Extraction and Purification: Make the filtrate basic with an aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low yield.
Logical Relationship of Solvent Properties and Reaction Outcome
Solvent properties influencing the reaction.
References
- 1. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 179062-06-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Topic: Preventing Oxidation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. Aromatic diamines are susceptible to degradation, and this document outlines troubleshooting procedures, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to oxidation?
A1: this compound is a substituted aromatic diamine used as a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly for creating benzimidazole derivatives.[1] Like many aromatic diamines, the two amine (-NH2) groups on the benzene ring are electron-rich and highly susceptible to oxidation. Exposure to atmospheric oxygen, light, or incompatible chemical agents can cause the amine groups to oxidize, forming nitroso or nitro derivatives.[1]
Q2: What are the common visual signs of oxidation?
A2: The most common sign of oxidation is a change in color. Pure aromatic diamines are often light-colored or colorless solids. Upon oxidation, the compound may turn yellow, brown, or even dark purple/black. If you observe any significant color change from the manufacturer's specification, oxidation has likely occurred.
Q3: What are the primary causes of oxidation for this compound?
A3: The primary causes of oxidation are:
-
Atmospheric Oxygen: This is the most common culprit. The compound is air-sensitive, and prolonged exposure will lead to degradation.[2][3]
-
Incompatible Reagents: Contact with strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or even trace metal impurities can catalyze oxidation.[2][4][5]
-
Light Exposure: Photochemical decomposition can occur in light-sensitive compounds; therefore, storage in a dark place is recommended.[6][7]
-
Moisture: Adsorbed moisture on glassware can contribute to degradation pathways.[8][9][10]
Q4: How does oxidation of the starting material affect my downstream reactions?
A4: Oxidation of this compound fundamentally changes its chemical structure, converting the amine groups into nitroso or nitro functionalities.[1] These oxidized forms will not participate in the desired subsequent reactions, such as cyclization to form benzimidazoles. This will result in significantly lower yields, the formation of complex and difficult-to-separate impurities, and potentially complete reaction failure.
Q5: What are the ideal storage conditions to prevent oxidation?
A5: To ensure stability, the compound must be stored under a dry, inert atmosphere (such as argon or nitrogen).[6] The container should be tightly sealed and kept in a dark, cool place.[4][6][11] For long-term storage, using specialized packaging designed for air-sensitive reagents, such as Sure/Seal™ bottles, is highly recommended.[8][9]
Troubleshooting Guide
This guide helps diagnose and resolve issues related to the potential oxidation of your diamine.
Problem: The solid this compound has darkened or changed color.
-
Possible Cause: The compound has been exposed to atmospheric oxygen or light during storage or handling.
-
Recommended Action:
-
It is highly probable the material has oxidized. Do not proceed with your reaction using the discolored reagent.
-
Procure a fresh batch of the diamine.
-
Review your storage and handling procedures. Implement the use of a glove box or Schlenk line techniques for all future manipulations. Ensure the container is properly sealed and purged with inert gas before storing.
-
Problem: My reaction yield is significantly lower than expected, and I see multiple unknown spots on TLC or peaks in LC-MS analysis.
-
Possible Cause: The diamine may have partially oxidized, even if a significant color change was not obvious. The oxidized impurities are interfering with the reaction.
-
Recommended Action:
-
Follow the diagnostic workflow below to confirm if oxidation is the root cause.
-
If oxidation is confirmed, obtain fresh starting material.
-
Refine your experimental setup to rigorously exclude air and moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents are anhydrous and de-gassed.[8][9][10]
-
Mandatory Visualizations
Caption: Troubleshooting logic for suspected oxidation.
Caption: Simplified oxidation pathway of the diamine.
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[6][7][8] |
| Temperature | Room Temperature or Refrigerated | Follow supplier recommendations. Avoid excessive heat.[6] |
| Light | Store in a dark place (amber vial) | Minimizes risk of photochemical degradation.[6] |
| Container | Tightly sealed, airtight container | Prevents ingress of air and moisture.[4][11] |
| Specialized Packaging | Sure/Seal™ or similar | Provides the most secure environment for long-term storage and dispensing.[8][9] |
| Handling Environment | Glove box or Schlenk line | Essential for maintaining an inert atmosphere during transfers and reaction setup.[3][7] |
Experimental Protocols
Protocol 1: Handling and Transfer of Solid Diamine
This protocol describes the safe transfer of the solid reagent while minimizing exposure to air.
Materials:
-
Glove box or Schlenk line with a supply of dry, high-purity inert gas (Argon or Nitrogen).
-
Spatula, weighing paper, and vials (all oven-dried overnight at >120 °C and cooled in a desiccator or the glove box antechamber).
-
Container of this compound.
Procedure:
-
Place the sealed container of the diamine, along with all necessary glassware and tools, into the antechamber of the glove box.
-
Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.
-
Bring the materials into the main glove box chamber.
-
Allow the container to equilibrate to the glove box atmosphere for 15-20 minutes before opening.
-
Carefully open the container and quickly weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.
-
Immediately and securely seal both the main stock container and the vial containing the weighed portion.
-
Before removing the stock container from the glove box, consider sealing the cap with paraffin film for extra protection.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol outlines the setup of a reaction flask to ensure air-sensitive reagents are not exposed to oxygen or moisture.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm, fitted with a rubber septum.
-
Schlenk line or manifold with dual vacuum and inert gas lines.
-
Anhydrous, de-gassed solvent.
Procedure:
-
Assemble the reaction glassware (e.g., flask with stir bar and condenser) while still hot from the oven and immediately connect it to the Schlenk line.[8]
-
Secure all joints with clips.
-
Perform at least three "purge cycles": evacuate the flask under vacuum until pressure stabilizes, then backfill with inert gas. This removes adsorbed moisture and air.[9]
-
After the final cycle, leave the flask under a slight positive pressure of inert gas (indicated by a bubbler).
-
Add the solid this compound to the flask under a positive flow of inert gas. To do this, briefly remove the septum and add the solid quickly, then immediately reseal.
-
Add anhydrous, de-gassed solvent via a gas-tight syringe or cannula.[3][10]
-
The reaction is now ready for the addition of other reagents or for heating/cooling as required, all while maintained under a positive pressure of inert gas.
Caption: Workflow for handling air-sensitive reagents.
References
- 1. This compound | 179062-06-7 | Benchchem [benchchem.com]
- 2. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Oxidizing Agents [tigerweb.towson.edu]
- 6. 368-71-8|4-(Trifluoromethyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. file.bldpharm.com [file.bldpharm.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key pharmaceutical intermediates like 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is critical for ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the purity assessment of this compound. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. Below is a comparative summary of HPLC and other relevant techniques for the analysis of this compound and structurally similar compounds.
| Parameter | HPLC (Reversed-Phase) | GC-MS (Gas Chromatography-Mass Spectrometry) | CE (Capillary Electrophoresis) |
| Principle | Separation based on polarity and differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation of ions in an electric field based on their charge-to-size ratio. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.5% |
| Key Advantages | - Versatile for a wide range of non-volatile and thermally labile compounds.- Excellent quantitative precision and accuracy.- Non-destructive, allowing for fraction collection. | - High separation efficiency for volatile impurities.- Provides structural information for definitive impurity identification.- High sensitivity. | - High separation efficiency and resolution.- Low sample and reagent consumption.- Fast analysis times. |
| Limitations | - Lower resolution compared to capillary GC for some compounds.- Peak identification can be ambiguous without a mass spectrometer. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for polar analytes, adding complexity. | - Lower concentration sensitivity compared to HPLC and GC-MS with certain detectors.- Reproducibility can be more challenging to maintain. |
| Common Impurities Detected | Positional isomers, unreacted starting materials, by-products from synthesis. | Residual solvents, volatile starting materials, and degradation products. | Charged impurities, isomers, and related substances. |
Experimental Protocols
Below are detailed protocols for the purity analysis of this compound and its analogs using HPLC, GC-MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) Method
A standard reversed-phase HPLC method is highly effective for the routine purity analysis of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system with Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is typically calculated using the area normalization method.
Alternative Analytical Methods
For a more comprehensive impurity profile, orthogonal techniques such as GC-MS and Capillary Electrophoresis can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
Procedure:
-
Standard and Sample Preparation: Dissolve the reference standard and sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the prepared solutions into the GC-MS system. Impurities are identified by their mass spectra and retention times.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged species and can be an excellent tool for resolving closely related impurities.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)
-
Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic (50 mbar for 5 seconds)
-
Detection: 214 nm
Procedure:
-
BGE and Sample Preparation: Prepare the BGE and dissolve the standard and sample in the BGE to a concentration of approximately 0.1 mg/mL.
-
Capillary Conditioning: Before the first run, and as needed, rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Analysis: Perform the electrophoretic separation and record the electropherograms.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Workflow for HPLC purity analysis.
Caption: Logic for selecting an analytical method.
References
Structural Elucidation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step in the synthesis and discovery pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
This guide presents a detailed examination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside a comparative look at Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. By presenting expected data, experimental protocols, and a logical workflow, this document aims to equip researchers with the necessary information to select the most appropriate analytical methods for the structural characterization of this and similar fluorinated aromatic amines.
Introduction to this compound
This compound is a substituted o-phenylenediamine with the molecular formula C₇H₆F₄N₂.[1] Its structure presents a unique combination of substituents on the benzene ring: two adjacent amine groups, a fluorine atom, and a trifluoromethyl group. These features make it a valuable building block in medicinal chemistry, particularly for the synthesis of benzimidazole derivatives.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic data.
NMR Spectroscopy: The Gold Standard for Structural Validation
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
Predicted NMR Data
Based on the analysis of structurally similar compounds found in the literature, the following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.8 - 7.0 | d | J(H-F) ≈ 8-10 |
| H-6 | ~ 6.5 - 6.7 | s | - |
| -NH₂ (pos. 1) | ~ 4.5 - 5.5 | br s | - |
| -NH₂ (pos. 2) | ~ 4.5 - 5.5 | br s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 | ~ 135 - 140 | d | J(C-F) ≈ 3-5 |
| C-2 | ~ 130 - 135 | d | J(C-F) ≈ 2-4 |
| C-3 | ~ 115 - 120 | d | J(C-F) ≈ 20-25 |
| C-4 | ~ 150 - 155 | d | J(C-F) ≈ 240-250 |
| C-5 | ~ 118 - 123 | q | J(C-F) ≈ 30-35 |
| C-6 | ~ 110 - 115 | d | J(C-F) ≈ 4-6 |
| -CF₃ | ~ 123 - 128 | q | J(C-F) ≈ 270-275 |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-F | ~ -110 to -120 | d | J(F-H) ≈ 8-10 |
| -CF₃ | ~ -60 to -70 | s | - |
Comparison with Alternative Structural Validation Methods
While NMR provides the most detailed structural information, other techniques offer complementary data that can be crucial for a comprehensive analysis.
Table 4: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed information on molecular structure, including atom connectivity, chemical environment of nuclei, and stereochemistry. Provides data on ¹H, ¹³C, and ¹⁹F nuclei, which is crucial for this molecule. | Unambiguous structure determination. Non-destructive. Quantitative. | Relatively low sensitivity. Requires larger sample amounts. Can be time-consuming. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern.[2][22] | High sensitivity. Small sample amount required. Can be coupled with chromatography for mixture analysis.[22][23][24] | Does not provide detailed structural connectivity. Isomers may not be distinguishable without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[25] Expected bands for N-H, C-F, and aromatic C-H and C=C bonds. | Fast and simple to perform. Non-destructive. Can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. Interpretation can be complex for molecules with many functional groups. |
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the range of -50 to -150 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire at least 64 scans.
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm) or an internal standard.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound. Identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis and structural validation of an organic compound.
Conclusion
For the definitive structural validation of this compound, a multi-technique approach is recommended, with NMR spectroscopy serving as the cornerstone of the analysis. The detailed information on atomic connectivity and the chemical environment provided by ¹H, ¹³C, and ¹⁹F NMR is indispensable for unambiguous structure determination. Mass spectrometry provides essential confirmation of the molecular weight, while IR spectroscopy offers a rapid check for the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can confidently confirm the structure of their target compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | 179062-06-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR spectrum [chemicalbook.com]
- 10. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Detection and Spectral Analysis of Trifluoromethyl [research.amanote.com]
- 17. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. rsc.org [rsc.org]
- 20. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
- 21. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Elemental Analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the elemental analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical synthesis. For contextual comparison, two structurally related alternatives, 4-(Trifluoromethyl)benzene-1,2-diamine and 4-(Difluoromethoxy)benzene-1,2-diamine, are also considered. This document outlines the theoretical elemental composition, presents a detailed experimental protocol for elemental analysis, and includes a representative example of experimental data for a related compound.
Data Presentation: Comparison of Elemental Composition
The elemental composition of a compound is a fundamental characteristic, crucial for its identification and purity assessment. The following table summarizes the theoretical elemental percentages for this compound and two common alternatives. These values are calculated from their respective molecular formulas and serve as the benchmark for experimental validation.
| Compound Name | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Fluorine (F) % | Oxygen (O) % |
| This compound | C₇H₆F₄N₂ [1] | 43.31 | 3.11 | 14.43 | 39.15 | - |
| 4-(Trifluoromethyl)benzene-1,2-diamine | C₇H₇F₃N₂ | 47.73 | 4.01 | 15.90 | 32.36 | - |
| 4-(Difluoromethoxy)benzene-1,2-diamine | C₇H₈F₂N₂O[2][3] | 48.28 | 4.63 | 16.08 | 21.82 | 9.19 |
Note: Experimental data for the elemental analysis of this compound and its close analogs are not widely available in public literature. As a reference, a study on a related complex derivative, N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, reported the following experimental values: C, 52.35%; H, 2.81%; N, 12.86%.[4] Such data is typically expected to be within ±0.4% of the theoretical values for a pure sample.
Experimental Protocol: Combustion Elemental Analysis
The most common method for determining the elemental composition of organic compounds, including fluorinated amines, is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a controlled environment, followed by the quantitative analysis of the resulting combustion products.
Objective: To determine the percentage by mass of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample. Fluorine content is typically determined by ion chromatography after combustion and absorption.
Instrumentation: A CHN elemental analyzer equipped with a fluorine absorption trap.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature combustion furnace (around 900-1000 °C). The sample is rapidly burned in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂) is passed through a series of traps and columns to separate the individual components. Water is absorbed by a desiccant, and carbon dioxide is captured by a separate absorbent.
-
Detection: The amount of each gas is measured using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (typically helium) as the sample gases pass through it.
-
Fluorine Analysis: Due to its high reactivity, fluorine requires special handling. The combustion gases are passed through a specific absorption solution. The fluoride ions captured in this solution are then quantified using ion chromatography.
-
Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the amount of each detected combustion product.
Mandatory Visualization
The following diagram illustrates the generalized workflow for the elemental analysis of a fluorinated organic compound using combustion analysis.
Caption: Workflow for combustion-based elemental analysis.
References
A Comparative Guide to the Synthetic Routes of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the most plausible synthetic routes for 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison is based on established chemical principles and data from analogous syntheses, offering insights into methodologies, potential yields, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies have been identified for the preparation of this compound. The first route initiates from 4-fluoro-5-(trifluoromethyl)aniline, involving a nitration step followed by reduction. The second route proceeds via the reduction of a dinitro intermediate, 1,2-dinitro-4-fluoro-5-(trifluoromethyl)benzene.
| Parameter | Route 1: From 4-Fluoro-5-(trifluoromethyl)aniline | Route 2: From 1,2-Dinitro-4-fluoro-5-(trifluoromethyl)benzene |
| Starting Material | 4-Fluoro-5-(trifluoromethyl)aniline | 1,2-Dinitro-4-fluoro-5-(trifluoromethyl)benzene |
| Key Steps | 1. Acetylation2. Nitration3. Deacetylation4. Reduction | 1. Reduction |
| Estimated Overall Yield | ~65-75% | ~90% (for the reduction step) |
| Purity (Typical) | >98% after purification | >98% after purification |
| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid, HCl, Raney Nickel/Pd/C, H₂ | Raney Nickel/Pd/C, H₂, Ethanol |
| Advantages | Readily available starting material. Well-established reaction sequence. | High-yield final step. Fewer reaction steps from the dinitro intermediate. |
| Disadvantages | Multi-step synthesis. Potential for isomeric impurities during nitration. | Synthesis of the dinitro starting material may be challenging and require harsh conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Route 1: Synthesis from 4-Fluoro-5-(trifluoromethyl)aniline.
Caption: Route 2: Synthesis from a Dinitro Intermediate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic routes. These are based on established procedures for analogous compounds.
Route 1: From 4-Fluoro-5-(trifluoromethyl)aniline
This multi-step synthesis involves the protection of the amino group, followed by nitration, deprotection, and final reduction.
Step 1: Synthesis of N-(4-Fluoro-5-(trifluoromethyl)phenyl)acetamide
-
In a reaction flask, dissolve 4-fluoro-5-(trifluoromethyl)aniline in acetic anhydride.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the acetamide.
-
Expected Yield: >95%
-
Step 2: Synthesis of N-(4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl)acetamide
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add N-(4-fluoro-5-(trifluoromethyl)phenyl)acetamide with stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture for 1-2 hours at 0-5 °C.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until neutral, and dry.
-
Expected Yield: ~85%[1]
-
Step 3: Synthesis of 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline
-
Reflux the N-(4-fluoro-2-nitro-5-(trifluoromethyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Expected Yield: ~90%[1]
-
Step 4: Synthesis of this compound
-
In a hydrogenation vessel, dissolve 4-fluoro-2-nitro-5-(trifluoromethyl)aniline in ethanol.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Expected Yield: >90%[1]
-
Route 2: From 1,2-Dinitro-4-fluoro-5-(trifluoromethyl)benzene
This route involves the direct reduction of a dinitro precursor.
Step 1: Synthesis of 1,2-Dinitro-4-fluoro-5-(trifluoromethyl)benzene
-
To a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-fluoro-2-(trifluoromethyl)benzene.
-
Carefully control the temperature during the addition.
-
After addition, the reaction mixture is typically stirred at a slightly elevated temperature to drive the reaction to completion.
-
The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude dinitro product, which may require purification by chromatography or recrystallization.
-
Yields for dinitration can be variable and are often moderate.
-
Step 2: Synthesis of this compound
-
Dissolve 1,2-dinitro-4-fluoro-5-(trifluoromethyl)benzene in a suitable solvent such as ethanol or methanol in a hydrogenation apparatus.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Pd/C.
-
Pressurize the system with hydrogen gas and stir vigorously at room temperature.
-
Monitor the reaction by techniques such as TLC or GC until the starting material is fully consumed.
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield the desired diamine.
-
Expected Yield: Typically high, often exceeding 90%.
-
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 is a well-defined, multi-step process starting from a commercially available aniline derivative. While longer, the individual steps are generally high-yielding and utilize standard organic transformations.
-
Route 2 is more direct from the dinitro intermediate. However, the synthesis of this precursor may present challenges in terms of yield and regioselectivity. If the dinitro compound is readily accessible, this route is likely to be more efficient.
The choice of synthetic route will ultimately depend on the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. For process development, a thorough optimization of the nitration step in Route 1 and the development of an efficient synthesis for the dinitro intermediate in Route 2 would be critical areas of focus.
References
Reactivity Face-Off: Fluorinated vs. Non-Fluorinated o-Phenylenediamines in Heterocyclic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated o-phenylenediamines, crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including the medicinally significant benzimidazoles. By examining their electronic properties and performance in common synthetic transformations, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Electronic Properties: A Quantitative Comparison
The introduction of a fluorine atom onto the aromatic ring of o-phenylenediamine has a marked impact on the electron density of the molecule, which in turn governs its reactivity. The primary electronic effect of the highly electronegative fluorine atom is its strong electron-withdrawing inductive effect. This effect reduces the electron density on the benzene ring and, consequently, on the amine functionalities.
A direct quantitative measure of this electronic influence is the acid dissociation constant (pKa) of the conjugate acid of the diamine. A lower pKa value indicates a weaker base, which can be correlated with reduced nucleophilicity of the amine groups.
| Compound Name | Structure | pKa of Conjugate Acid |
| o-Phenylenediamine | ~4.57 | |
| 4-Fluoro-o-phenylenediamine | ~4.22 (Predicted) |
Table 1: Comparison of the pKa values of the conjugate acids of o-phenylenediamine and 4-fluoro-o-phenylenediamine.
The lower pKa of 4-fluoro-o-phenylenediamine suggests that it is a weaker base than its non-fluorinated counterpart. This decreased basicity implies a lower nucleophilicity of the amino groups, which is a critical factor in condensation reactions.
Reactivity in Benzimidazole Synthesis: A Comparative Overview
The most common application of o-phenylenediamines is in the synthesis of benzimidazoles, typically through condensation with aldehydes or carboxylic acids. The nucleophilicity of the diamine is a key determinant of the reaction rate and overall efficiency.
Due to the electron-withdrawing nature of the fluorine atom, 4-fluoro-o-phenylenediamine is expected to be less reactive than o-phenylenediamine in these condensation reactions under identical conditions. The lone pairs on the nitrogen atoms are less available for nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or carboxylic acid. This can translate to slower reaction rates or the need for more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts, or longer reaction times) to achieve comparable yields.
Experimental Protocols: Synthesis of 2-Arylbenzimidazoles
To provide a practical comparison, the following are representative experimental protocols for the synthesis of a 2-arylbenzimidazole from both o-phenylenediamine and 4-fluoro-o-phenylenediamine. These protocols are based on established literature procedures and are designed to highlight the potential adjustments needed to accommodate the differing reactivities.
Objective: To synthesize 2-phenyl-1H-benzo[d]imidazole and 5-fluoro-2-phenyl-1H-benzo[d]imidazole and compare the reaction conditions and outcomes.
Protocol 1: Synthesis of 2-phenyl-1H-benzo[d]imidazole (from o-Phenylenediamine)
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethanol (30 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 10 mol%)
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine and ethanol. Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde to the solution, followed by the catalytic amount of p-toluenesulfonic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain 2-phenyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 5-Fluoro-2-phenyl-1H-benzo[d]imidazole (from 4-Fluoro-o-phenylenediamine)
Materials:
-
4-Fluoro-o-phenylenediamine (1.26 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethanol (30 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 10 mol%)
Procedure:
-
To a 100 mL round-bottom flask, add 4-fluoro-o-phenylenediamine and ethanol. Stir the mixture to dissolve the solid.
-
Add benzaldehyde and p-toluenesulfonic acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. Due to the reduced nucleophilicity of the fluorinated diamine, a longer reaction time (e.g., 4-6 hours) may be required for complete conversion compared to the non-fluorinated analog.
-
Upon completion, allow the reaction to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the final product under vacuum.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway where derivatives of o-phenylenediamines play a role and a typical experimental workflow for their synthesis.
Caption: Potential inhibition of the ASK1 signaling pathway by a fluorinated quinoxaline derivative.
Caption: A generalized experimental workflow for the synthesis of benzimidazoles from o-phenylenediamines.
Conclusion
The fluorination of o-phenylenediamines significantly influences their chemical reactivity, primarily by reducing the nucleophilicity of the amine groups due to the strong electron-withdrawing nature of fluorine. This is quantitatively supported by the lower pKa of the conjugate acid of 4-fluoro-o-phenylenediamine compared to its non-fluorinated analog. In practical terms, this often necessitates adjustments to synthetic protocols, such as longer reaction times or the use of more potent catalysts, to achieve high yields in condensation reactions. However, the resulting fluorinated heterocyclic products frequently exhibit enhanced biological activity and improved pharmacokinetic profiles, making the strategic use of fluorinated o-phenylenediamines a valuable approach in drug discovery and development. The provided experimental protocols and diagrams offer a foundational understanding for researchers to effectively utilize these important synthetic building blocks.
"yield comparison of different catalysts for benzimidazole synthesis using 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine"
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole derivatives is a critical step. This guide provides an objective comparison of various catalytic systems for the synthesis of benzimidazoles, with a focus on those derived from fluorinated o-phenylenediamines like 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. The selection of an appropriate catalyst and reaction conditions significantly impacts the yield, purity, and sustainability of the synthesis.
The synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. The introduction of fluorine and trifluoromethyl groups can enhance the pharmacological properties of these compounds. This guide summarizes experimental data from various studies to facilitate the selection of the most suitable catalytic method.
Performance Comparison of Catalytic Systems
The following table provides a summary of the performance of different catalysts in the synthesis of fluorinated benzimidazoles. The data is compiled from various studies and may involve structurally related fluorinated diamines due to the limited availability of data on the specific starting material of interest.
| Catalyst/Method | Aldehyde/Carboxylic Acid Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Substituted Benzaldehydes | Ethanol | 100 (Reflux) | 2 h | 66-86 | [1] |
| Er(OTf)₃ (1 mol%) | Substituted Benzaldehydes | Solvent-free (MW) | 60 | 5-10 min | 86-99 | [2] |
| I₂ (10 mol%) | Substituted Aldehydes | Grinding | Room Temp | 5-45 min | 10-55 | [3] |
| Na₂S₂O₅ (20 mol%) | Substituted Aldehydes | Ethanol | Reflux | 8-18 h | 60-90 | [3] |
| Supported Gold Nanoparticles (Au/TiO₂) | Aromatic and Aliphatic Aldehydes | CHCl₃:MeOH (3:1) | Ambient | Not specified | 80-96 | |
| Sodium Metabisulfite | Aromatic Aldehydes | Not specified | Not specified | Not specified | 46-99 | [4] |
| Microwave Irradiation (Catalyst-free) | Substituted Aldehydes | Not specified | 110 | 3-8 min | 85-96 | [3] |
Experimental Workflow and Methodologies
The general experimental workflow for the synthesis of benzimidazoles from this compound and an aldehyde is depicted in the following diagram.
Caption: General workflow for benzimidazole synthesis.
Detailed Experimental Protocols
1. Acetic Acid Catalyzed Synthesis: A solution of the substituted benzaldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL) is treated with a few drops of glacial acetic acid. The reaction mixture is then refluxed at 100°C for 2 hours. After completion of the reaction, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.[1]
2. Erbium Triflate (Er(OTf)₃) Catalyzed Microwave-Assisted Synthesis: In a microwave reactor vessel, this compound (1 mmol), the respective aldehyde (1 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%) are mixed without any solvent. The mixture is irradiated in a microwave oven at 60°C for 5-10 minutes. After completion, the product is purified by column chromatography.[2]
3. Iodine (I₂) Catalyzed Grindstone Synthesis: this compound (1 mmol), an aldehyde (1 mmol), and iodine (0.1 mmol, 10 mol%) are ground together in a mortar and pestle at room temperature for the specified time (5-45 minutes). The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is washed with a saturated solution of sodium thiosulfate to remove iodine, followed by extraction with an organic solvent.[3]
4. Sodium Metabisulfite (Na₂S₂O₅) Catalyzed Conventional Synthesis: A mixture of this compound (1 mmol), an aldehyde (1 mmol), and sodium metabisulfite (0.2 mmol, 20 mol%) in ethanol is refluxed for 8-18 hours. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[3]
Signaling Pathways and Logical Relationships
The synthesis of the benzimidazole ring from an o-phenylenediamine and an aldehyde generally proceeds through a key intermediate, a Schiff base, followed by cyclization and oxidation.
Caption: Key steps in benzimidazole ring formation.
Conclusion
The choice of catalyst for the synthesis of benzimidazoles from this compound depends on the desired balance of reaction time, yield, and environmental impact. For rapid and high-yielding synthesis, microwave-assisted methods with catalysts like Er(OTf)₃ are highly effective.[2] For more environmentally friendly and milder conditions, methods employing grinding with iodine or conventional heating with sodium metabisulfite offer viable alternatives, although with potentially lower yields or longer reaction times.[3] The use of supported gold nanoparticles also presents a promising approach with high yields under ambient conditions. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
A Spectroscopic Guide to the Isomers of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the six isomers of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, the precise identification of these isomers is critical. This document summarizes their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation.
Isomer Structures
The six possible isomers of this compound are:
| Isomer Number | IUPAC Name |
| 1 | This compound |
| 2 | 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine |
| 3 | 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine |
| 4 | 3-Fluoro-6-(trifluoromethyl)benzene-1,2-diamine |
| 5 | 4-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine |
| 6 | 4-Fluoro-6-(trifluoromethyl)benzene-1,2-diamine |
Spectroscopic Data Comparison
The following tables summarize the expected and, where available, reported spectroscopic data for the isomers. Predicted values are based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR Spectroscopy
The chemical shifts (δ) of the aromatic protons are influenced by the positions of the fluorine, trifluoromethyl, and amino groups. The integration of the signals will correspond to the number of protons on the aromatic ring.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns |
| 1 | Two singlets or narrow doublets. One proton between the two amino groups and one proton adjacent to the fluorine atom. |
| 2 | Two doublets. Protons will show ortho coupling. |
| 3 | One singlet and one doublet. The proton between the fluorine and trifluoromethyl group will be a singlet, and the proton between the two amino groups will be a doublet. |
| 4 | Two doublets. Protons will show meta coupling. |
| 5 | Two doublets. Protons will show ortho coupling. |
| 6 | Two singlets or narrow doublets. Protons are para to each other. |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms are affected by the electronegativity of the substituents. The trifluoromethyl group will appear as a quartet due to C-F coupling.
| Isomer | Predicted Aromatic ¹³C NMR Chemical Shifts (ppm) |
| 1 | ~110-150 ppm. The carbon attached to the CF₃ group will be significantly deshielded and show a quartet splitting pattern. The carbon attached to the fluorine will show a large C-F coupling constant. |
| 2 | ~110-150 ppm. Similar to isomer 1, with distinct shifts for the substituted carbons. |
| 3 | ~110-150 ppm. |
| 4 | ~110-150 ppm. |
| 5 | ~110-150 ppm. |
| 6 | ~110-150 ppm. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for distinguishing these isomers, as the chemical shifts of both the fluorine and trifluoromethyl groups are highly sensitive to their electronic environment.
| Isomer | Predicted ¹⁹F NMR Chemical Shift (ppm) - CF₃ | Predicted ¹⁹F NMR Chemical Shift (ppm) - F |
| 1 | ~ -60 to -65 | ~ -120 to -140 |
| 2 | ~ -60 to -65 | ~ -115 to -135 |
| 3 | ~ -60 to -65 | ~ -110 to -130 |
| 4 | ~ -60 to -65 | ~ -115 to -135 |
| 5 | ~ -60 to -65 | ~ -120 to -140 |
| 6 | ~ -60 to -65 | ~ -125 to -145 |
Infrared (IR) Spectroscopy
The IR spectra of all isomers are expected to show characteristic bands for N-H, C-N, C-F, and C-H bonds. The fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amines) | 3300-3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-F stretch (Ar-F) | 1100-1400 |
| C-F stretch (CF₃) | 1100-1200 (strong, multiple bands) |
Mass Spectrometry
All isomers have the same molecular weight (194.13 g/mol ). The fragmentation patterns in the mass spectrum can aid in their differentiation.
| Isomer | Expected Molecular Ion (M⁺) | Key Fragmentation Peaks |
| All | m/z 194 | Loss of NH₂, F, CF₃, and combinations thereof. The relative intensities of fragment ions will vary depending on the isomer. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of aromatic diamines is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
A general protocol for mass spectrometry analysis is:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the isomers.
Caption: Workflow for Isomer Differentiation.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For unambiguous identification, it is recommended to compare the acquired experimental data with that of authenticated reference standards.
A Comparative Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and high-throughput screening, the efficiency and versatility of building blocks in parallel synthesis are paramount. This guide provides a comparative analysis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine against other commonly utilized ortho-phenylenediamines in the parallel synthesis of benzimidazole libraries. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a building block of high interest.[2]
Performance Comparison of o-Phenylenediamines in Benzimidazole Synthesis
The reactivity of o-phenylenediamines in the condensation reaction with aldehydes or carboxylic acids to form benzimidazoles is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the amino groups, leading to faster reaction rates and potentially higher yields under mild conditions. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amines, which may necessitate more forcing reaction conditions to achieve comparable results.[1][3]
The subject of this guide, this compound, possesses two strong electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. This electronic profile is expected to reduce its reactivity in comparison to unsubstituted or electron-rich diamines.
Below is a comparative summary of this compound and three alternative building blocks.
| Building Block | Substituents | Electronic Effect | Expected Reactivity in Parallel Synthesis | Potential Advantages | Potential Challenges |
| This compound | Fluoro, Trifluoromethyl | Strong Electron-Withdrawing | Lower | Introduction of two valuable fluorine-containing motifs, potentially improving drug-like properties.[2] | May require harsher reaction conditions (higher temperatures, stronger acids) and may result in lower yields compared to more reactive diamines. |
| 4-Fluoro-1,2-phenylenediamine | Fluoro | Electron-Withdrawing | Moderate | Introduction of a fluorine atom can enhance metabolic stability and binding affinity.[4][5] | Less reactive than unsubstituted or electron-rich diamines. |
| 4,5-Dichloro-1,2-phenylenediamine | Chloro, Chloro | Electron-Withdrawing | Moderate | Dichloro substitution can offer sites for further functionalization and can influence solid-state packing. | Similar reactivity challenges to the fluoro-substituted analogue. |
| 4,5-Dimethyl-1,2-phenylenediamine | Methyl, Methyl | Electron-Donating | Higher | Increased reactivity allows for milder reaction conditions and potentially higher yields. | The resulting benzimidazole may be more susceptible to metabolic oxidation. |
Experimental Protocols
General Protocol for Parallel Solution-Phase Synthesis of Benzimidazoles
1. Reaction Setup:
-
In an array of reaction vials, add the respective o-phenylenediamine (e.g., this compound or an alternative) (1.0 eq.).
-
To each vial, add a solution of a different aldehyde or carboxylic acid (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture of CHCl₃:MeOH (3:1)).[7]
2. Reaction Conditions:
-
A catalyst, such as a Lewis acid (e.g., In(OTf)₃) or a protic acid (e.g., HClO₄–SiO₂), can be added to facilitate the reaction, especially for less reactive diamines.[8][9]
-
The reaction mixtures are typically agitated at room temperature or heated. Microwave irradiation can be employed to significantly reduce reaction times.[10]
-
For less reactive diamines like this compound, heating at elevated temperatures (e.g., 80-120 °C) may be necessary to drive the reaction to completion.[11]
3. Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed in vacuo.
-
The crude products can be purified using high-throughput methods such as automated flash chromatography or mass-guided preparative HPLC.[12]
-
For solution-phase synthesis, polymer-bound scavengers and reagents can be utilized to simplify purification.[6]
Visualizations
Experimental Workflow for Parallel Benzimidazole Synthesis
Caption: General workflow for the parallel synthesis of a benzimidazole library.
Influence of Substituents on Diamine Reactivity
Caption: Effect of substituents on the reactivity of o-phenylenediamines.
Conclusion
This compound is a valuable building block for introducing fluorine and trifluoromethyl moieties into benzimidazole libraries, which can impart desirable pharmacological properties. However, its performance in parallel synthesis is characterized by lower reactivity due to the strong electron-withdrawing nature of its substituents. Researchers should anticipate the need for more forcing reaction conditions compared to diamines bearing electron-donating or less electron-withdrawing groups. The choice of building block should therefore be a strategic decision, balancing the desired chemical space and potential for enhanced biological activity against the synthetic feasibility and reaction efficiency in a high-throughput setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. Solution-phase parallel synthesis of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
Cost-Benefit Analysis: 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzimidazoles represent a critical class of molecules, renowned for their diverse biological activities. The strategic introduction of fluorine and trifluoromethyl groups into these scaffolds can profoundly influence their physicochemical and pharmacological properties, enhancing bioavailability, metabolic stability, and binding affinity. This guide provides a detailed cost-benefit analysis of utilizing 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine as a key starting material in the synthesis of fluorinated benzimidazoles, comparing its performance and cost against viable alternatives.
Executive Summary
This compound is a valuable precursor for the synthesis of benzimidazoles bearing both a fluorine and a trifluoromethyl group. These moieties are sought after in drug design for their ability to modulate electronic properties and lipophilicity. While this reagent offers a direct route to specifically substituted benzimidazoles, its higher cost necessitates a careful evaluation of its benefits in terms of reaction efficiency and product characteristics against other commercially available diamines. This guide presents a data-driven comparison to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Benzimidazole Synthesis
The primary application of this compound is in the condensation reaction with aldehydes or carboxylic acids to form the benzimidazole ring system. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents can influence the reactivity of the diamine and the properties of the resulting benzimidazole.
To provide a quantitative comparison, we have compiled data from various sources for the synthesis of 2-arylbenzimidazoles from different ortho-phenylenediamines under comparable reaction conditions.
Table 1: Comparative Performance of ortho-Phenylenediamines in 2-Arylbenzimidazole Synthesis
| Starting Diamine | Alternative Reagent | Typical Reaction Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Relative Cost/gram |
| This compound | - | Acetic acid, reflux | 4 - 6 | 85 - 95 | >98 | High |
| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | Chloro-analog | Acetic acid, reflux | 4 - 6 | 80 - 90 | >98 | Medium-High |
| 4,5-Difluorobenzene-1,2-diamine | Difluoro-analog | Acetic acid, reflux | 3 - 5 | 90 - 98 | >98 | Medium |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Monofluoro-analog | Acetic acid, reflux | 4 - 6 | 88 - 96 | >98 | Low-Medium |
| o-Phenylenediamine | Non-substituted | Acetic acid, reflux | 2 - 4 | >95 | >99 | Low |
Note: The data presented is a synthesis of typical results from literature and may vary based on the specific aldehyde or carboxylic acid used and the precise reaction conditions.
The data suggests that while the non-substituted o-phenylenediamine offers the fastest reaction and highest yield at the lowest cost, the introduction of fluorine and trifluoromethyl groups provides access to compounds with potentially enhanced biological activity. The fluoro- and chloro-trifluoromethyl-substituted diamines exhibit slightly lower to comparable yields and reaction times compared to their non-halogenated trifluoromethyl counterpart. The choice between the fluoro and chloro analogs may come down to a balance between cost and the specific electronic effects desired in the final product. The fluorine atom, being more electronegative than chlorine, can lead to more pronounced effects on the acidity of the benzimidazole N-H and its interaction with biological targets.
Cost Analysis
The cost of raw materials is a critical factor in any synthetic endeavor, from laboratory-scale research to large-scale production. A comparative cost analysis of this compound and its alternatives reveals significant differences.
Table 2: Cost Comparison of Substituted ortho-Phenylenediamines
| Compound | CAS Number | Supplier Example & Price (USD/gram) |
| This compound | 179062-06-7 | Varies significantly, request quote |
| 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | 157590-59-5 | ChemUniverse: ~$159/g[1] |
| 4,5-Difluorobenzene-1,2-diamine | 76179-40-3 | ChemUniverse: ~$34/g[2] |
| 4-(Trifluoromethyl)benzene-1,2-diamine (3,4-Diaminobenzotrifluoride) | 368-71-8 | Sigma-Aldrich: ~$13.80/g[3] |
Note: Prices are subject to change and may vary between suppliers and purity grades. The price for this compound often requires a direct quote, indicating a higher cost associated with its synthesis.
From a purely cost-centric perspective, 4-(Trifluoromethyl)benzene-1,2-diamine is the most economical choice among the trifluoromethyl-containing precursors. The addition of a second halogen, particularly fluorine, significantly increases the cost.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole:
A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-aryl-5-fluoro-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing substituted benzimidazoles, highlighting the use of this compound and a common alternative.
Caption: Comparative synthetic workflow for benzimidazole synthesis.
Conclusion
The choice of this compound in synthesis is a strategic decision that hinges on the desired properties of the final benzimidazole product.
Benefits:
-
Direct access to unique chemical space: It provides a straightforward route to benzimidazoles containing both a fluorine and a trifluoromethyl group at specific positions.
-
Modulation of physicochemical properties: The strong electron-withdrawing nature of the substituents can enhance biological activity, membrane permeability, and metabolic stability of the target molecule.
Costs:
-
Higher reagent cost: This diamine is significantly more expensive than less substituted analogs.
-
Potentially longer reaction times or lower yields: While data is limited, highly substituted starting materials can sometimes lead to slightly less efficient reactions compared to their non-substituted counterparts.
Recommendation:
For early-stage drug discovery and lead optimization where the unique properties imparted by the fluoro- and trifluoromethyl- substituents are paramount, the higher cost of this compound can be justified. The potential for improved biological activity and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile can outweigh the initial raw material expense.
For process development, large-scale synthesis, or when cost is a primary driver, alternative reagents such as 4-(Trifluoromethyl)benzene-1,2-diamine should be strongly considered. A thorough evaluation of the structure-activity relationship (SAR) is recommended to determine if the additional fluorine atom provides a significant enough advantage to warrant the increased cost. Researchers should also explore alternative synthetic routes that may introduce the fluorine atom at a later stage, potentially from a more economical starting material.
References
A Comparative Analysis of the Biological Activity of Benzimidazole Derivatives from Substituted Diamines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of benzimidazole derivatives synthesized from various diamines. The information is supported by experimental data from peer-reviewed studies, focusing on anticancer and antimicrobial activities.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Their biological versatility, stemming from their structural similarity to naturally occurring purine nucleosides, allows them to interact with a wide range of biological targets.[1][2] The synthesis of these compounds typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[2][3] The nature of the diamine precursor, particularly the substituents on its aromatic ring, plays a pivotal role in modulating the pharmacological profile of the resulting benzimidazole derivative. This guide offers a comparative look at how different diamine precursors influence the anticancer and antimicrobial efficacy of the synthesized benzimidazoles.
Comparative Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50) are key metrics for this evaluation. Below are tabulated data from studies that synthesized benzimidazoles from different substituted o-phenylenediamines, highlighting the impact of these substitutions on anticancer activity.
Table 1: Anticancer Activity (GI50, µg/mL) of 2-(3,4-dimethoxyphenyl)-1H-benzimidazoles Derived from Substituted o-phenylenediamines
| Diamine Precursor (Substituents on o-phenylenediamine) | Compound ID | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Carcinoma) |
| 4,5-dichloro-1,2-phenylenediamine | 12 | 1.5 | >100 | >100 |
| 4-chloro-1,2-phenylenediamine | 11 | 100 | >100 | >100 |
| o-phenylenediamine (unsubstituted) | 10 | >100 | >100 | >100 |
Data sourced from a study on 2-(3,4-dimethoxyphenyl)benzazoles.[4]
The data clearly indicates that the presence and nature of substituents on the diamine precursor significantly influence the anticancer activity. For instance, compound 12 , derived from 4,5-dichloro-o-phenylenediamine, exhibited potent activity against the A549 lung cancer cell line with a GI50 value of 1.5 µg/mL.[4] In contrast, the derivatives from mono-chloro and unsubstituted o-phenylenediamines showed significantly less or no activity against the tested cell lines.[4]
Table 2: Anticancer Activity (IC50, µM) of 2-Phenylbenzimidazoles Derived from Substituted o-phenylenediamines against Various Cancer Cell Lines
| Diamine Precursor (Substituents on o-phenylenediamine) | R1 | R2 | Compound ID | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) |
| 4-benzoyl-1,2-phenylenediamine | H | Ph-CO- | 38 | 4.47 | 4.68 | 5.50 |
| 4,5-dichloro-1,2-phenylenediamine | Cl | Cl | 31 | 14.59 | 15.34 | 12.38 |
| 4-chloro-1,2-phenylenediamine | H | Cl | 21 | 22.18 | 21.09 | 20.34 |
Data presented in this table is derived from a study on 2-phenylbenzimidazoles.[5][6]
In this series, the introduction of a benzoyl group at the 5-position of the benzimidazole ring (derived from 4-benzoyl-1,2-phenylenediamine) resulted in compound 38 , which demonstrated the most potent activity across all three cell lines.[5][6] This suggests that larger, electron-withdrawing groups on the diamine backbone can enhance anticancer efficacy.
Comparative Antimicrobial Activity
Benzimidazole derivatives are also well-regarded for their broad-spectrum antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of their effectiveness against various pathogens.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Derivatives
| Diamine Precursor | Derivative Class | Compound ID | S. aureus | E. coli |
| o-phenylenediamine | 2-Arylbenzimidazole | 66a | 3.12 | 3.12 |
| o-phenylenediamine | 2-Arylbenzimidazole | 66b | 3.12 | >50 |
| Substituted o-phenylenediamines | Amidino-benzimidazoles | 63c | 8 | >256 |
| Substituted o-phenylenediamines | Amidino-benzimidazoles | 63d | 128 | >256 |
Data for compounds 66a and 66b sourced from a review on antimicrobial benzimidazoles.[7] Data for compounds 63c and 63d also sourced from the same review.[7]
The structure-activity relationship for antimicrobial effects is also evident. For example, compound 66a showed excellent broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[7] In contrast, the amidino-substituted benzimidazoles, derived from different substituted diamines, displayed more potent activity against Gram-positive bacteria.[7]
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established laboratory procedures.
Synthesis of Benzimidazole Derivatives
A common method for synthesizing 2-substituted benzimidazoles is through the condensation reaction of an o-phenylenediamine derivative with an aldehyde.[3]
General Procedure:
-
A solution of the appropriately substituted o-phenylenediamine (1 mmol) and an aldehyde (1 mmol) is prepared in a suitable solvent, such as a mixture of ethanol and water.[5]
-
An oxidizing agent, like sodium metabisulfite (Na2S2O5), is added to the mixture.[5]
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC).[3][5]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[5]
-
The crude product is then washed and can be further purified by recrystallization from an appropriate solvent.[5]
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the synthesized benzimidazole derivatives and incubated for a standard period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated further to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[9]
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[8]
Antimicrobial Activity Evaluation (Microdilution Method)
The microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Procedure:
-
A serial two-fold dilution of the synthesized benzimidazole compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthesis of benzimidazoles.
Caption: Workflow for the MTT assay.
Caption: Simplified cell signaling pathway.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Proper disposal of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is critical for ensuring laboratory safety and environmental compliance. Due to its chemical properties as a halogenated aromatic amine, this compound is classified as hazardous waste. It is imperative that this chemical is not disposed of down the drain or mixed with regular trash.[1][2] The following procedures provide a step-by-step guide for its safe handling and disposal.
Core Principles of Disposal
The foundation of safe disposal lies in the principles of waste minimization, proper segregation, and containment.[2][3] Laboratory personnel must treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety officer.[4] The "cradle-to-grave" responsibility means the generator of the waste is accountable for its safe management until its final destruction.[5]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[6][7] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7] Avoid all personal contact with the substance.[6]
Step-by-Step Disposal Protocol
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[2][8] This is crucial because different categories of chemical waste require specific disposal treatments, such as high-temperature incineration for halogenated compounds.[2]
-
Container Selection and Labeling:
-
Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[2][9] The container should be in good condition and free of leaks.[9]
-
Clearly label the container as "Halogenated Organic Waste" and list the full chemical name: "this compound".[2] Ensure the label is legible and securely affixed to the container.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical waste into the designated container.[8]
-
Contaminated Materials: Any items contaminated with this chemical, such as weighing boats, gloves, or absorbent pads, must also be disposed of in the same hazardous waste container.
-
Solutions: If the waste is in a liquid solution, pour it into the appropriate halogenated liquid waste container.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[3][9]
-
Ensure the container is kept closed at all times, except when adding waste.[4][9][10]
-
Do not overfill the container; a general guideline is to not exceed 90% capacity to allow for expansion.[11]
-
-
Arranging for Disposal:
-
Once the waste container is full or when it is no longer being used, arrange for its collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][3]
-
Follow your organization's specific procedures for requesting a waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE may clean them up using an inert absorbent material like sand or vermiculite.[2][12] The contaminated absorbent material must then be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[2][5]
-
Large Spills: For significant spills, evacuate the immediate area and alert your laboratory supervisor and institutional emergency response team.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity. | [11] |
| SAA Liquid Waste Limit | A maximum of 55 gallons of hazardous waste may be stored. | [3] |
| SAA Acutely Toxic Waste Limit | For P-listed wastes, a maximum of one quart of liquid or one kilogram of solid. | [3] |
| Waste Storage Duration | Partially filled containers may remain in an SAA for up to one year. | [9] |
| Full Container Removal | Containers must be removed from the SAA within three days after becoming full. | [9] |
Disposal Workflow Diagram
Caption: Disposal workflow for halogenated hazardous waste.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally related aromatic amines and fluorinated organic compounds to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Handling this compound requires stringent safety measures to mitigate potential risks. This compound should be handled within a certified chemical fume hood to minimize inhalation exposure to any dust or vapors.[1] All personnel must be equipped with the appropriate personal protective equipment (PPE) before handling this chemical.[1]
Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing.[2] If irritation persists, seek immediate medical attention. For exposure to compounds that could generate HF, application of calcium gluconate gel after flushing is recommended.[2]
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is advisable, with frequent changes.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[5]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]
-
Always handle the compound in a well-ventilated area, preferably a certified chemical fume hood.[6][7]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all work surfaces and equipment after use.
-
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its waste is essential to protect both human health and the environment.[2]
-
Waste Identification and Segregation:
-
Waste Collection:
-
Container Management:
-
Final Disposal:
Visual Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
